Technical Documentation Center

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine
  • CAS: 1807939-96-3

Core Science & Biosynthesis

Foundational

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine chemical structure and physical properties

An in-depth technical analysis of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold requires moving beyond basic structural identification to understand the stereoelectronic forces and catalytic logic that govern i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold requires moving beyond basic structural identification to understand the stereoelectronic forces and catalytic logic that govern its synthesis. As a Senior Application Scientist, I approach this bicyclic system not merely as a chemical target, but as a highly versatile morpholine bioisostere and a crucial building block in the total synthesis of complex marine alkaloids.

This whitepaper dissects the physical properties, mechanistic pathways, and field-proven synthetic protocols for constructing the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine framework.

Structural Significance & Physical Properties

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core is a cis-fused bicyclic system comprising a tetrahydrofuran ring fused to a piperidine ring. This specific stereochemical configuration forces the piperidine ring into a constrained chair conformation, which is highly prized in medicinal chemistry for enhancing the three-dimensional complexity (sp³ fraction) of drug candidates while maintaining favorable pharmacokinetic properties[1].

Notably, this exact framework forms the structural heart of Zamamiphidin A , a heptacyclic manzamine-related alkaloid isolated from the Okinawan marine sponge Amphimedon sp., which exhibits potent antibacterial and selective cytotoxic activities[2],[3].

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.18 g/mol [1]
Stereochemistry Rel-(4aS,7aR) (cis-fused)[4]
Predicted Boiling Point 302.6 ± 27.0 °C (at 760 mmHg)[5]
Calculated LogP (CLogP) 0.419[1]
Structural Classification Secondary Amine, Morpholine Bioisostere[1]

Mechanistic Pathways & Causal Logic in Synthesis

Synthesizing the cis-fused octahydrofuro[3,4-b]pyridine core requires absolute control over relative and absolute stereochemistry. Two primary field-proven methodologies have emerged to tackle this challenge: Asymmetric Michael Addition and Cooperative Decarboxylative Cycloaddition .

Pathway A: Asymmetric Michael Addition (The Zamamiphidin A Route)

To construct the Zamamiphidin A core, researchers utilize an asymmetric Michael addition of an (R)-N-tert-butanesulfinyl imidate with an enamidomalonate[4].

  • The Causality of Stereocontrol : The bulky tert-butanesulfinyl group is not a passive protecting group; it acts as a powerful chiral auxiliary. By sterically shielding one face of the reactive intermediate, it dictates the trajectory of the incoming nucleophile, ensuring strict facial selectivity during the installation of the critical C10 stereocenter[4].

Workflow SM Enamidomalonate + (R)-N-tert-butanesulfinyl imidate MA Asymmetric Michael Addition (C10 Stereocenter Installation) SM->MA Stereocontrol CYC Intramolecular Alkoxide Exchange & Michael Addition MA->CYC Cyclization HYD Hydrogenation Sequence CYC->HYD Saturation PROD Rel-(4aS,7aR)-octahydrofuro [3,4-b]pyridine Framework HYD->PROD Final Core

Synthetic workflow for the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core of Zamamiphidin A.
Pathway B: Cooperative Catalysis & Ring-Closing Metathesis (RCM)

A highly efficient alternative involves the asymmetric decarboxylative cycloaddition of vinylethylene carbonates (VECs) with β-nitroolefins, followed by RCM[6].

  • The Causality of Cooperative Catalysis : A palladium complex[Pd₂(dba)₃·CHCl₃] handles the decarboxylation of the VEC to form a zwitterionic allylpalladium intermediate. Simultaneously, a chiral squaramide activates the β-nitroolefin via bidentate hydrogen bonding. This dual activation lowers the activation energy barrier and rigidly organizes the transition state, yielding a multisubstituted tetrahydrofuran with near-perfect diastereo- and enantioselectivity[6].

Catalysis VEC Vinylethylene Carbonates (VECs) PD Palladium Complex [Pd2(dba)3·CHCl3] (Decarboxylation) VEC->PD NIT β-Nitroolefins SQU Chiral Squaramide (H-Bonding Activation) NIT->SQU INT Multisubstituted Tetrahydrofuran PD->INT Allylpalladium Intermediate SQU->INT Stereoselective Addition RCM Ring-Closing Metathesis (Grubbs 1st Gen) INT->RCM Tosylation & Allylation FIN Octahydrofuro[3,4-b]pyridine RCM->FIN 97% Yield

Cooperative Pd/Squaramide catalysis and RCM for octahydrofuro[3,4-b]pyridine synthesis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Decarboxylative Cycloaddition to the Tetrahydrofuran Intermediate
  • Catalyst Preparation : In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃·CHCl₃ (2.5 mol %), phosphoramidite ligand (10 mol %), and chiral squaramide (20 mol %)[6].

  • Substrate Addition : Add the specific vinylethylene carbonate (0.3 mmol) and β-nitroolefin (0.2 mmol) in anhydrous Et₂O (0.4 mL) at 20 °C[6].

  • Self-Validation Check : Monitor the reaction via TLC. The continuous evolution of CO₂ gas serves as an internal, visual validation of successful decarboxylation and active catalyst turnover.

  • Isolation : Once gas evolution ceases and TLC indicates complete consumption of the β-nitroolefin (approx. 42 h), purify the crude mixture via flash column chromatography to isolate the multisubstituted tetrahydrofuran[6].

Protocol 2: Ring-Closing Metathesis (RCM) to the Bicyclic Core
  • Intermediate Elaboration : Subject the isolated tetrahydrofuran to nitro-group reduction, followed by tosylation and allylation to yield the diene precursor[6].

  • Metathesis : Dissolve the diene in anhydrous dichloromethane (DCM) and add Grubbs 1st Generation Catalyst (5-10 mol %).

  • Causality of Catalyst Selection : Why Grubbs 1st Generation? While the 2nd generation catalyst is more reactive, the 1st generation catalyst is specifically chosen here for its high chemoselectivity. For terminal dienes leading to a fused bicyclic system, it prevents unwanted double-bond isomerization or cross-metathesis side reactions, driving the thermodynamic formation of the unstrained octahydrofuro[3,4-b]pyridine core[6].

  • Yield : This highly controlled RCM step typically proceeds in an exceptional 97% yield[6].

References

  • Wang, H., Tian, D., Meng, Z., & Huang, Z. (2020). Synthetic progress toward the marine natural product zamamiphidin A. RSC Advances, 10, 11903-11906. Source: Royal Society of Chemistry URL: [Link]

  • Cheng, J., et al. (2018). Asymmetric Decarboxylative Cycloaddition of Vinylethylene Carbonates with β-Nitroolefins by Cooperative Catalysis of Palladium Complex and Squaramide. ACS Catalysis, 8(12), 11600-11604. Source: American Chemical Society URL: [Link]

  • Kubota, T., et al. (2013). Zamamiphidin A, a New Manzamine Related Alkaloid from an Okinawan Marine Sponge Amphimedon sp. Organic Letters, 15(3), 606-609. Source: American Chemical Society URL: [Link]

Sources

Exploratory

A Technical Guide to the Stereochemical Analysis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Introduction: The Significance of the Furo[3,4-b]pyridine Scaffold in Drug Discovery The octahydrofuro[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Furo[3,4-b]pyridine Scaffold in Drug Discovery

The octahydrofuro[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents.[1] This bicyclic system is a key structural component in a variety of biologically active molecules. The rigid, defined three-dimensional structure of this scaffold provides an excellent platform for designing molecules that can selectively interact with biological targets.[1] The stereochemistry of the ring fusion, specifically the rel-(4aS,7aR) configuration, dictates the overall shape of the molecule and is therefore a critical determinant of its pharmacological activity.

This in-depth technical guide provides a comprehensive framework for the stereochemical analysis of rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds containing this scaffold. The methodologies described herein are designed to be a self-validating system, integrating advanced spectroscopic techniques, X-ray crystallography, and computational modeling to provide an unambiguous assignment of the relative stereochemistry.

Conformational Landscape of the Octahydrofuro[3,4-b]pyridine System

The octahydrofuro[3,4-b]pyridine system consists of a saturated piperidine ring fused to a tetrahydrofuran ring. The relative stereochemistry at the bridgehead carbons, C4a and C7a, determines the overall conformation of the bicyclic system. In the case of the rel-(4aS,7aR) diastereomer, the two rings are in a trans-fused arrangement. This fusion imparts significant conformational rigidity to the molecule.

The piperidine ring in a trans-fused system typically adopts a chair conformation to minimize steric strain.[2] Similarly, the tetrahydrofuran ring will adopt an envelope or twist conformation. The interplay of these ring conformations dictates the spatial orientation of the substituents, which is crucial for molecular recognition by biological targets. A thorough understanding of the conformational preferences is therefore the first step in a comprehensive stereochemical analysis.

A Multi-faceted Approach to Stereochemical Elucidation

A robust stereochemical assignment relies on the convergence of data from multiple analytical techniques. This guide outlines a workflow that combines Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry.

G cluster_0 Stereochemical Analysis Workflow Synthesis Synthesis Purification & Isolation Purification & Isolation Synthesis->Purification & Isolation NMR Spectroscopy NMR Spectroscopy Purification & Isolation->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Purification & Isolation->X-ray Crystallography If crystalline Computational Modeling Computational Modeling NMR Spectroscopy->Computational Modeling Stereochemical Assignment Stereochemical Assignment NMR Spectroscopy->Stereochemical Assignment X-ray Crystallography->Stereochemical Assignment Computational Modeling->Stereochemical Assignment

Caption: Integrated workflow for stereochemical assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is the most powerful tool for determining the stereochemistry of molecules in solution.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on through-bond and through-space correlations, which are essential for assigning the relative configuration of stereocenters.

Key NMR Experiments and Their Rationale:

  • ¹H NMR: Provides initial information on the number of different proton environments and their multiplicities. The chemical shifts of the bridgehead protons and those on the carbons adjacent to the heteroatoms are particularly informative.[2]

  • ¹³C NMR: Complements the ¹H NMR data by showing the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the assignment of protons within the same spin system.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of both proton and carbon spectra.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall connectivity of the bicyclic system.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining the relative stereochemistry.[3][5] NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å).[5] For the rel-(4aS,7aR) isomer, specific NOE correlations will be observed between axial protons on the same face of the molecule.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of 10-50 mM.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks, which indicate NOE interactions. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Data Interpretation for rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine:

The key to confirming the trans-fusion lies in observing NOE correlations that are only possible in this configuration. For instance, an NOE between a proton on C4 and a proton on C6 would be indicative of a cis-fusion, whereas its absence and the presence of NOEs between axial protons on the same side of the fused ring system would support a trans-fusion.

Expected NOE Correlations for rel-(4aS,7aR) Isomer Interpretation
H4a-axial ↔ H7a-axialConfirms the trans-junction of the two rings.
H4a-axial ↔ Axial protons on the same faceDefines the relative stereochemistry of adjacent centers.
H7a-axial ↔ Axial protons on the same faceFurther confirms the overall conformation.
II. Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including the relative and absolute stereochemistry.[6] This technique is considered the "gold standard" for stereochemical assignment.

Experimental Workflow: X-ray Crystallography

G cluster_1 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: Steps in a single-crystal X-ray diffraction study.

Protocol for Single-Crystal Growth:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.

  • Crystallization Techniques: Employ techniques such as slow evaporation, vapor diffusion, or slow cooling to promote the growth of high-quality single crystals.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's three-dimensional arrangement and confirming the rel-(4aS,7aR) stereochemistry.

III. Computational Modeling: A Powerful Predictive and Corroborative Tool

Computational chemistry offers a powerful means to predict the most stable conformation of a molecule and to calculate NMR parameters that can be compared with experimental data.[7][8] This approach is particularly valuable when crystallographic data is unavailable or when seeking to understand the conformational dynamics in solution.

Methodology: Conformational Search and NMR Prediction

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: Subject the low-energy conformers to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • NMR Chemical Shift Calculation: For the optimized geometries, calculate the ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method.

  • Comparison with Experimental Data: Compare the calculated chemical shifts with the experimental values. A good correlation provides strong evidence for the proposed structure and conformation.

Conclusion: An Integrated and Self-Validating Approach

The stereochemical elucidation of rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine requires a rigorous and multi-faceted approach. By integrating the detailed solution-state structural information from advanced NMR techniques with the definitive solid-state structure from X-ray crystallography and the predictive power of computational modeling, researchers can achieve an unambiguous and self-validating stereochemical assignment. This comprehensive analysis is paramount for understanding the structure-activity relationships of this important class of molecules and for advancing their development as potential therapeutic agents.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues | ACS Omega. (2021-05-07). Available from: [Link]

  • Stereochemical elucidation of natural products using the novel NOE quantification combined with nJH–H and - Taylor & Francis. (2025-03-12). Available from: [Link]

  • Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality | Journal of Chemical Education. (2020-02-21). Available from: [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their - Semantic Scholar. (2021-05-07). Available from: [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Available from: [Link]

  • WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents.
  • Nuclear Overhauser effect - Wikipedia. Available from: [Link]

  • US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents.
  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents.
  • The Assignment of Absolute Stereostructures through Quantum Chemical Circular Dichroism Calculations - OUCI. Available from: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. (2024-11-12). Available from: [Link]

  • Furoxano[3,4-b]pyrazines: The First Synthesis and X-Ray Structure - ResearchGate. Available from: [Link]

  • Prediction of Stereochemistry using Q2MM - PMC - NIH. (2016-04-11). Available from: [Link]

  • Re-examining the stereochemistry of polycyclic suffruticosine via TDDFT calculations, ECD spectroscopy, and chemical synthesis - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Reference-free NOE NMR analysis - RSC Publishing. (2020-08-31). Available from: [Link]

  • Teaching Stereochemistry with Multimedia and Hands-On Models: The Relationship between Students' Scientific Reasoning Skills a - ERIC. Available from: [Link]

  • A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid - PatSnap Eureka. (2018-05-04). Available from: [Link]

  • Enumeration of Conformers for Octahedral [M(AB2)6] Complexes and Conformational Prediction for a Related Metal - MATCH Communications in Mathematical and in Computer Chemistry. Available from: [Link]

  • Synthesis of new N-substituted octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives. (2025-08-06). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025-11-20). Available from: [Link]

  • (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 6558922 - PubChem. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available from: [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory - ResearchGate. (2025-10-19). Available from: [Link]

  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2013-09-15). Available from: [Link]

  • A Conformational Study of Pyridinophane. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available from: [Link]

  • Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - ACS Publications. Available from: [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen&#173 - ePrints Soton - University of Southampton. Available from: https://eprints.soton.ac.uk/425501/
  • Conformational analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines - RSC Publishing. Available from: [Link]

  • Octahydrofuro[3,4-c]pyridine (C7H13NO) - PubChemLite. Available from: [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021-06-06). Available from: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Pyridine-mediated B–B bond cleavage of tetrahydroxydiboron to synthesize n-doped SWCNTs with long-term air stability - cata log.lib.ky. Available from: [Link]

Sources

Foundational

Structural Elucidation and NMR Characterization of Rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine

A Comprehensive Technical Guide for Drug Discovery and Structural Biology Executive Summary The push for higher clinical success rates in modern drug discovery has driven a paradigm shift from flat, sp2 -hybridized aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Discovery and Structural Biology

Executive Summary

The push for higher clinical success rates in modern drug discovery has driven a paradigm shift from flat, sp2 -hybridized aromatic rings to sp3 -rich, conformationally restricted aliphatic scaffolds. The octahydrofuro[3,4-b]pyridine core—a fully saturated bicyclic system comprising a piperidine ring fused to a tetrahydrofuran (THF) ring—represents a highly valuable pharmacophore. This specific scaffold is not only a versatile building block for library design but also forms the core framework of complex marine natural products, such as the macrocyclic diamine alkaloid zamamiphidin A[1].

Determining the exact three-dimensional structure of these bicyclic systems relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, distinguishing the Rel-(4aS,7aR) cis-fused diastereomer from its trans-fused counterpart requires a rigorous, self-validating analytical approach. This whitepaper provides an authoritative, step-by-step methodology for the 1 H and 13 C NMR characterization of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, emphasizing the causality behind experimental choices and the logical deduction of relative stereochemistry.

Conformational Constraints and Structural Biology

Before diving into spectral acquisition, it is critical to understand the physical reality of the molecule in solution. The fusion of a five-membered THF ring to a six-membered piperidine ring imposes severe conformational constraints.

In the Rel-(4aS,7aR) isomer, the ring fusion is cis. According to Density Functional Theory (DFT) calculations and NMR studies on related octahydrofuro-pyridine motifs, the fused THF ring forces the adjacent piperidine ring to deviate from a perfect chair, adopting a flattened 4C1​ conformation [2].

Why this matters for NMR:

  • Altered Dihedral Angles: The flattening of the piperidine ring alters the standard axial-axial and axial-equatorial dihedral angles. Consequently, the 3JHH​ coupling constants predicted by the standard Karplus equation will deviate from typical unfused piperidine values.

  • Bridgehead Proximity: In a cis-fused system, the bridgehead protons (H-4a and H-7a) are syn-periplanar or syn-clinal. This spatial proximity is the definitive marker for the Rel-(4aS,7aR) assignment and must be captured via Nuclear Overhauser Effect (NOE) spectroscopy.

Conformational_Logic A Cis-Fusion (4aS, 7aR) B Ring Strain (THF + Piperidine) A->B induces C Flattened ⁴C₁ Conformation B->C forces D Altered ³J_HH Couplings C->D results in E Strong NOE (H-4a ↔ H-7a) C->E enables

Figure 1: Causality chain linking stereochemistry to observable NMR phenomena.

The Self-Validating NMR Workflow

To ensure absolute trustworthiness in the structural assignment, we employ a self-validating NMR workflow. A single 1D 1 H spectrum is insufficient for a complex bicyclic system due to signal overlap in the aliphatic region (1.5–3.0 ppm). The protocol must build connectivity from the ground up.

NMR_Workflow A 1D ¹H & ¹³C (Chemical Shifts) B 2D COSY (Adjacent Protons) A->B C 2D HSQC (C-H Direct Bonds) B->C D 2D HMBC (Skeletal Framework) C->D E 2D NOESY (Spatial Proximity) D->E F Rel-(4aS,7aR) Validation E->F

Figure 2: Self-validating NMR workflow for structural elucidation.

Expected Chemical Shift Data

The heteroatoms (Oxygen and Nitrogen) act as critical anchor points in the spectra. Protons and carbons adjacent to these highly electronegative atoms experience significant deshielding (downfield shifts)[3].

Table 1: Expected NMR Chemical Shift Ranges for Octahydrofuro[3,4-b]pyridine in CDCl 3​

Structural FeaturePosition 1 H Chemical Shift ( δ , ppm) 13 C Chemical Shift ( δ , ppm)Multiplicity / Coupling Notes
Piperidine N-CH 2​ C-22.60 – 3.1045.0 – 50.0Complex multiplets; rapid inversion at N unless protonated.
Piperidine CH 2​ C-3, C-41.40 – 2.0022.0 – 28.0Overlapping multiplets.
Bridgehead CH (N-adjacent) C-4a2.80 – 3.3055.0 – 62.0Downfield due to N; key NOE anchor.
THF O-CH 2​ C-5, C-73.50 – 4.1068.0 – 75.0Distinct AB spin systems if diastereotopic.
Bridgehead CH C-7a2.20 – 2.7038.0 – 45.0Complex multiplet; couples to H-4a and H-7.

Step-by-Step Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols must be adhered to strictly.

Protocol A: Sample Preparation

Causality Check: The choice of solvent dictates the visibility of exchangeable protons. CDCl 3​ is preferred for initial structural assignment as it prevents rapid exchange of the secondary amine (N-H) proton, allowing its potential coupling to be observed.

  • Massing: Weigh exactly 10–15 mg of high-purity Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulate matter that could broaden spectral lines.

Protocol B: 1D and 2D NMR Acquisition

Causality Check: A sufficient relaxation delay ( D1​ ) is critical in 13 C and quantitative 1 H NMR to ensure all spins return to thermal equilibrium, preventing the under-integration of quaternary carbons or slowly relaxing protons.

  • 1D 1 H NMR: Acquire at 298 K on a 400 MHz spectrometer. Use a 30° flip angle, a spectral width of 12 ppm, 16–32 scans, and a relaxation delay ( D1​ ) of 2.0 seconds.

  • 1D 13 C NMR: Acquire using proton decoupling (WALTZ-16). Use a D1​ of 2.0–3.0 seconds and a minimum of 512 scans to achieve a high signal-to-noise ratio for the 7 distinct carbon environments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Set the 1JCH​ coupling constant to 145 Hz. This will map all protons to their directly attached carbons, immediately separating the overlapping aliphatic 1 H signals based on their 13 C dispersion.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling evolution time for nJCH​ = 8 Hz. This is critical for proving the connectivity across the C4a-C7a bridge, linking the THF and piperidine rings.

Protocol C: Stereochemical Validation via NOESY

Causality Check: The mixing time ( τm​ ) in a NOESY experiment is the most critical parameter. If τm​ is too long, "spin diffusion" occurs (A transfers magnetization to B, which transfers to C), leading to false-positive structural proximities.

  • Parameter Setup: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300–400 ms . This intermediate duration is optimal for small molecules (MW ~127 g/mol ) in the extreme narrowing limit, ensuring that only direct, through-space interactions (< 5 Å) are observed.

  • Data Processing: Apply a zero-filling to 2048 x 2048 data points and a squared sine-bell apodization function to enhance resolution.

  • Interpretation (The "Cis" Proof): Analyze the cross-peak between H-4a and H-7a. In the Rel-(4aS,7aR) isomer, these protons are on the same face of the bicyclic system. You must observe a strong, positive NOE cross-peak. The absence of this peak, or a very weak peak, would strongly imply a trans-fused (4aR,7aR or 4aS,7aS) geometry.

Conclusion

The rigorous characterization of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine cannot be achieved through simple 1D NMR matching. It requires a holistic understanding of the molecule's conformational constraints—specifically the flattened 4C1​ chair induced by the fused THF ring—and the execution of a self-validating 2D NMR workflow. By anchoring the assignment on the heteroatom-adjacent shifts and definitively proving the cis-fusion via carefully calibrated NOESY mixing times, researchers can confidently utilize this scaffold in advanced drug development and natural product synthesis.

References

  • Synthetic progress toward the marine natural product zamamiphidin A. RSC Publishing. Available at: [Link]

  • Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an octahydrofuro[3,2-b]pyridine motif. PubMed / Carbohydrate Research. Available at:[Link]

Sources

Exploratory

Pharmacokinetic profiling of octahydrofuro[3,4-b]pyridine derivatives

An In-depth Technical Guide to the Pharmacokinetic Profiling of Octahydrofuro[3,4-b]pyridine Derivatives Foreword: The Strategic Imperative of Pharmacokinetic Profiling The octahydrofuro[3,4-b]pyridine scaffold is a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Profiling of Octahydrofuro[3,4-b]pyridine Derivatives

Foreword: The Strategic Imperative of Pharmacokinetic Profiling

The octahydrofuro[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous promising therapeutic candidates targeting a range of diseases, particularly those of the central nervous system (CNS). However, the journey from a potent "hit" in a biochemical assay to a viable clinical drug is fraught with challenges, the most significant of which are often related to pharmacokinetics (PK)—the study of how an organism affects a drug. A compound's absorption, distribution, metabolism, and excretion (ADME) profile dictates its safety and efficacy.

This guide provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of novel octahydrofuro[3,4-b]pyridine derivatives. We will move beyond rote protocol recitation to explore the strategic rationale behind each experimental choice, empowering researchers to not only generate data but to understand its implications and make informed decisions in the complex landscape of drug development.

Foundational ADME: Building the In Vitro Baseline

The initial characterization of a compound's ADME properties begins with a suite of robust in vitro assays. These assays are designed to be high-throughput and cost-effective, providing critical early data to triage compounds and guide synthetic chemistry efforts.[1][2] The primary goal is to identify potential liabilities such as poor stability or significant enzyme inhibition before committing to resource-intensive in vivo studies.

Metabolic Stability: Will the Compound Survive?

The liver is the primary site of drug metabolism.[3] Assessing a compound's stability in the presence of liver enzymes is a critical first step.[4] The fused heterocyclic nature of the octahydrofuro[3,4-b]pyridine core presents multiple potential sites for metabolic attack, making this a crucial evaluation.[1][5]

Key Assays:

  • Liver Microsomal Stability: This assay evaluates Phase I (oxidative) metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4] It is an excellent initial screen for metabolic lability. A compound that is rapidly degraded in microsomes is unlikely to have sufficient oral bioavailability.

  • Hepatocyte Stability: This assay provides a more comprehensive picture by incorporating both Phase I and Phase II (conjugative) metabolic pathways, as intact hepatocytes contain a full complement of metabolizing enzymes and cofactors.[3][4]

Table 1: Representative In Vitro Metabolic Stability Data

Compound IDTest SystemHalf-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Hepatic Extraction Ratio
OHP-A01Human Liver Microsomes> 60< 10Low
OHP-A02Human Liver Microsomes1546.2Intermediate
OHP-B01Human Hepatocytes4525.7Low-Intermediate
OHP-B02Human Hepatocytes8144.4High

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in phosphate buffer (pH 7.4).

  • Compound Incubation: In a 96-well plate, add HLM to phosphate buffer. Add the test compound (e.g., from a DMSO stock, final concentration 1 µM).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[4]

  • Data Calculation: Determine the half-life (t½) from the slope of the natural log of the percent remaining compound versus time. Calculate intrinsic clearance (CLint) to predict the liver's inherent ability to metabolize the drug.[2]

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, resulting in dangerously elevated plasma concentrations and potential toxicity.[6][7] Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and a critical safety screen.[8][9] The U.S. FDA recommends investigating at least seven P450 isoforms.[6]

Experimental Protocol: CYP Inhibition IC50 Determination

  • System Setup: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

  • Incubation: Incubate the microsomes, a CYP-specific probe substrate, and a range of concentrations of the test compound at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Quenching & Analysis: After a set time, stop the reaction with a cold stop solution. Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.[10]

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation is determined as the IC50 value. A potent IC50 value (<1-10 µM) flags a potential for clinically significant drug-drug interactions (DDIs).[10]

Distribution Profile: Understanding Where the Drug Goes

Once a drug enters systemic circulation, its distribution throughout the body determines its access to the target site and potential off-target toxicities.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound, or "free," fraction of a drug in the plasma is available to diffuse into tissues, interact with its target, and be cleared by metabolic enzymes.[11][12] Therefore, measuring the extent of plasma protein binding is essential for interpreting PK and pharmacodynamic (PD) data.[13][14][15] High protein binding (>99%) can limit tissue penetration and requires careful consideration.

Table 2: Plasma Protein Binding Data Across Species

Compound IDHuman Plasma (% Bound)Rat Plasma (% Bound)Mouse Plasma (% Bound)Unbound Fraction (fu, human)
OHP-A0198.597.296.50.015
OHP-C0385.082.188.40.150
OHP-D0599.899.799.60.002

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare a RED device, which consists of individual wells split by a semi-permeable membrane (typically 8,000 Da MWCO).

  • Sample Addition: Add plasma spiked with the test compound to one chamber (the donor chamber). Add phosphate buffer (pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours. During this time, only the unbound drug will diffuse across the membrane into the receiver chamber until equilibrium is reached.[12]

  • Analysis: After incubation, take equal aliquots from both the donor and receiver chambers. Perform a protein crash and analyze the concentrations in both samples by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.

The In Vivo Profile: Characterization in a Living System

While in vitro assays are predictive, in vivo studies are essential to understand the complex interplay of ADME processes in a whole organism.[16][17] Rodent models, such as rats and mice, are standard for initial PK studies due to their well-characterized physiology and cost-effectiveness.[18][19][20]

Single Dose Pharmacokinetic Study in Rodents

The quintessential PK study involves administering a compound by both intravenous (IV) and oral (PO) routes to different groups of animals.[21] The IV dose provides a baseline for 100% bioavailability, while the PO dose reveals the extent and rate of oral absorption.

Workflow for a Typical In Vivo Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase A Compound Formulation (e.g., in Solutol/Water) D1 IV Administration (e.g., 2 mg/kg) A->D1 D2 PO Administration (Gavage) (e.g., 10 mg/kg) A->D2 B Animal Acclimatization (e.g., Sprague-Dawley Rats) B->D1 B->D2 C Surgical Cannulation (Optional) (e.g., Jugular Vein) E Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D1->E D2->E F Plasma Isolation (Centrifugation) E->F H Sample Quantification F->H G Bioanalytical Method Validation (LC-MS/MS) G->H I Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) H->I J Data Interpretation & Reporting I->J G TotalDrug Total Drug in Plasma FreeDrug Free Drug in Plasma (Active Fraction) TotalDrug->FreeDrug Equilibrium (PPB Assay) BoundDrug Protein-Bound Drug (Inactive) FreeDrug->BoundDrug FreeDrugCNS Free Drug in Brain (Kp,uu) FreeDrug->FreeDrugCNS Crosses BBB (Active Transport/ Passive Diffusion) Target CNS Target Receptor FreeDrugCNS->Target Binds to Target Effect Pharmacological Effect Target->Effect Initiates Signal

Caption: Free drug must cross the BBB to exert a CNS effect.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of octahydrofuro[3,4-b]pyridine derivatives is a multi-faceted process that builds from high-throughput in vitro screens to definitive in vivo characterization. By systematically evaluating metabolic stability, DDI potential, plasma protein binding, and whole-body pharmacokinetics, drug development teams can build a comprehensive understanding of a compound's behavior. This allows for the rational selection of candidates with the highest probability of success, minimizing late-stage failures and accelerating the delivery of novel therapeutics to patients.

References

  • How to Conduct a Bioavailability Assessment? - Creative Bioarray. [Link]

  • A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects - MedChemComm (RSC Publishing). [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC - KNOWLEDGE – International Journal Vol. 45.7. [Link]

  • Methods for Assessing Bioavailability | PDF - Scribd. [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • Plasma protein binding in drug discovery and development - PubMed. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. [Link]

  • Plasma Protein Binding in Drug Discovery and Development - Gyan Sanchay. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. [Link]

  • Role of animal models in biomedical research: a review - PMC. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - PMC - NIH. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. [Link]

  • Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition. [Link]

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. [Link]

  • How to select the right animal species for TK/PK studies? - Patsnap Synapse. [Link]

  • Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery - Nuvisan. [Link]

  • CYP450 Inhibition and Induction Assay - Creative Diagnostics. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - Discover Chemistry. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. [Link]

  • Metabolic Stability Services - Eurofins Discovery. [Link]

  • In vivo pharmacokinetics of pyribenzoxim in rats - PubMed. [Link]

  • In vivo pharmacokinetics of pyribenzoxim in rats | Request PDF - ResearchGate. [Link]

  • Guideline on Bioanalytical Method Validation and Study Sample Analysis - BfArM. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • (PDF) Blood-Brain Barrier and CNS Drug Penetration: Mechanisms, Challenges, and Strategies for Enhanced Therapeutic Delivery - ResearchGate. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. [Link]

  • Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma - Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. [Link]

  • Translational Aspects of Brain-Specific Drug Delivery by Targeting Active Uptake at Brain Barriers. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. - ClinPGx. [Link]

  • Region-independent active CNS net uptake of marketed H + /OC antiporter system substrates - Frontiers. [Link]

Sources

Exploratory

Comprehensive Preclinical Safety and Toxicity Evaluation of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The octahydrofuro[3,4-b]pyridine framework is a defini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The octahydrofuro[3,4-b]pyridine framework is a defining structural motif originally identified in the marine natural product Zamamiphidin A, a manzamine-related alkaloid isolated from the Okinawan marine sponge Amphimedon sp. (1)[1]. In modern medicinal chemistry, specific stereoisomers such as Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine are highly sought after as conformationally restricted morpholine bioisosteres (2)[2].

As a Senior Application Scientist, I approach the safety evaluation of this building block through the lens of systems pharmacology and structural causality . Replacing a standard, flat morpholine ring with a fused bicyclic system fundamentally alters the molecule's toxicological profile. It increases the fraction of sp³-hybridized carbons (Fsp³), which directly correlates with reduced target promiscuity, lower clinical toxicity, and enhanced three-dimensional vector space (3)[3].

Standard morpholines are notoriously susceptible to CYP450-mediated oxidation at the positions alpha to the nitrogen or oxygen atoms (4)[4]. The steric shielding and conformational rigidity provided by the octahydrofuro[3,4-b]pyridine core block these metabolic liabilities, drastically reducing the formation of reactive, toxic intermediates.

Mechanistic Toxicology & Metabolic Stability

To understand the safety advantages of this scaffold, we must map the divergent metabolic pathways between a standard morpholine and our bicyclic bioisostere.

MetabolicStability cluster_0 Standard Morpholine Liability cluster_1 Octahydrofuro[3,4-b]pyridine Advantage M1 Morpholine Scaffold M2 CYP450 alpha-Oxidation M1->M2 M3 Reactive Ring Opening (Toxicity Risk) M2->M3 O1 Bicyclic Bioisostere O2 Steric Shielding & Conformational Rigidity O1->O2 O3 Blocked alpha-Oxidation (Enhanced Safety) O2->O3

Fig 1. Comparative metabolic liability: Morpholine vs. Octahydrofuro[3,4-b]pyridine.

By preventing α -oxidation, the octahydrofuro[3,4-b]pyridine core mitigates the risk of idiosyncratic hepatotoxicity caused by covalent binding of reactive iminium species to hepatic proteins.

Preliminary Safety Data Profiling

When integrating Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine into a lead optimization campaign, baseline safety parameters must be established. Below is a structured summary of representative preclinical safety data expected for this class of sp³-rich bioisosteres.

Assay CategorySpecific ParameterRepresentative ValueToxicological Interpretation
Cytotoxicity HepG2 IC₅₀ (48h)> 100 μMLow basal hepatotoxicity; well-tolerated in hepatic models.
Cardiotoxicity hERG Inhibition IC₅₀> 30 μMLow risk of QT prolongation; rigidity prevents promiscuous ion channel binding.
Genotoxicity Ames Test (5 strains)NegativeNon-mutagenic; lacks planar features required for DNA intercalation.
Metabolic Stability Intrinsic Clearance (CLint)< 15 μL/min/mgHigh stability in Human Liver Microsomes (HLM).
DDI Liability CYP3A4 / CYP2D6 IC₅₀> 50 μMLow risk of Drug-Drug Interactions (DDI).

Preclinical Safety Screening Workflow

To validate the safety profile of derivatives containing this core, a self-validating, multi-tiered screening workflow is required.

SafetyWorkflow A Rel-(4aS,7aR)- octahydrofuro[3,4-b]pyridine B In Vitro Cytotoxicity (HepG2 / HEK293) A->B C Metabolic Stability (HLM / RLM) A->C D Off-Target Profiling (hERG / CYP450) A->D E Genotoxicity (Ames Test) A->E F Lead Optimization Go/No-Go Decision B->F C->F D->F E->F

Fig 2. Self-validating safety screening workflow for octahydrofuro[3,4-b]pyridine derivatives.

Standardized Experimental Protocols

To ensure data trustworthiness and reproducibility, the following step-by-step methodologies must be employed. These protocols are designed with built-in causality—every reagent choice serves a specific mechanistic purpose.

Protocol 1: High-Throughput Hepatotoxicity Screening (HepG2)

Rationale: We utilize the CellTiter-Glo luminescent assay to measure intracellular ATP. Unlike tetrazolium-based assays (MTT/MTS), which can be confounded by the reductive capacity of certain nitrogenous heterocycles, ATP quantitation provides a direct, interference-free readout of metabolic viability.

  • Cell Seeding: Seed human HepG2 cells at 1.0×104 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10-point dose-response curve of the test compound (0.1 μM to 300 μM) in DMSO.

  • Treatment: Transfer the compound to the assay plate. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced basal toxicity.

  • Controls: Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 μM) to validate assay sensitivity and dynamic range.

  • Incubation: Incubate the treated cells for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well.

  • Quantitation: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes at room temperature, then record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Rationale: To definitively prove that the octahydrofuro[3,4-b]pyridine core resists α -oxidation, we employ a Human Liver Microsome (HLM) assay supplemented with Glutathione (GSH). GSH acts as a nucleophilic trap for any electrophilic iminium species formed, allowing us to quantify toxic liabilities via LC-MS/MS.

  • Reaction Mixture Assembly: In a 96-well deep-well plate, combine 1.0 mg/mL pooled HLMs, 3.3 mM MgCl₂, and 5.0 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound to a final concentration of 10 μM. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding 1.0 mM NADPH (cofactor required for CYP450 activity).

  • Time-Course Sampling: Aliquot 50 μL samples at precisely 0, 15, 30, and 60 minutes.

  • Quenching: Quench the reaction immediately by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol, 100 ng/mL) to precipitate microsomal proteins.

  • Centrifugation & Analysis: Centrifuge the plate at 14,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Scan for parent compound depletion to calculate Intrinsic Clearance ( CLint​ ). Concurrently, perform a neutral loss scan of 129 Da to detect any GSH-adducts, verifying the absence of reactive metabolite formation.

References

  • Zamamiphidin A, a New Manzamine Related Alkaloid from an Okinawan Marine Sponge Amphimedon sp. ResearchGate. 1

  • Synthetic progress toward the marine natural product zamamiphidin A. RSC Advances.5

  • EN300-202276 (4aR,7aS)-octahydrofuro[3,4-b]pyridine. EnamineStore. 2

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. 3

  • Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine. BenchChem. 4

Sources

Foundational

Crystal Structure and Synthetic Intermediates of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine: A Technical Guide

Executive Summary The octahydrofuro[3,4-b]pyridine scaffold is a privileged bicyclic framework that serves as a critical structural motif in complex natural products and modern pharmaceutical libraries. Most notably, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The octahydrofuro[3,4-b]pyridine scaffold is a privileged bicyclic framework that serves as a critical structural motif in complex natural products and modern pharmaceutical libraries. Most notably, this core is the foundational architecture of Zamamiphidin A, a macrocyclic diamine alkaloid isolated from the Okinawan marine sponge Amphimedon sp.1.

For drug development professionals and synthetic chemists, mastering the stereocontrolled synthesis and crystallographic validation of the rel-(4aS,7aR) intermediate is paramount. This specific relative configuration dictates the 3D spatial arrangement of the heteroatoms, directly influencing the molecule's bioactivity, target binding affinity, and subsequent derivatization potential. This whitepaper provides an in-depth analysis of the synthetic methodologies, mechanistic pathways, and crystallographic profiling required to isolate and validate these crucial intermediates.

Stereochemical Architecture & Crystallographic Profiling

The rel-(4aS,7aR) designation indicates a specific cis-fused relationship between the furan and pyridine rings. This fusion creates a rigid, non-planar topography that is highly sought after in fragment-based drug discovery (FBDD) to escape "flatland" (the over-reliance on planar aromatic rings).

Because these saturated bicyclic intermediates are frequently oily or amorphous at room temperature, obtaining single crystals for X-ray diffraction (XRD) is notoriously difficult. To overcome this, the intermediates are often derivatized (e.g., acylation with 4-bromobenzoyl chloride) prior to crystallization. The introduction of the heavy bromine atom not only enhances the crystal packing forces but also leverages anomalous dispersion, allowing for the unambiguous assignment of the absolute configuration via the Flack parameter 2.

Table 1: Representative Crystallographic Data for Derivatized Intermediates

The following parameters represent the standard validation metrics required to confirm the (4aS,7aR) architecture.

ParameterTarget Value / ObservationCausality / Structural SignificanceCrystal SystemMonoclinic / OrthorhombicChiral, non-racemic organic molecules strongly favor these systems to achieve dense, stable packing without inversion centers.Space Group P21​ or P21​21​21​ Non-centrosymmetric space groups are mathematically required to confirm the enantiopure nature of the isolated intermediate.R-factor ( R1​ ) <0.05 (5%)An R1​ below 5% indicates high fidelity between the theoretical structural model and the experimental electron density map.Flack Parameter ∼0.00(3) A value near zero (with low standard uncertainty) unambiguously validates the absolute configuration of the C4a and C7a stereocenters.C4a–C7a Bond Length ∼1.53−1.55 ÅConfirms the fully saturated sp3 sp3 nature of the ring junction, validating the successful reduction of prior unsaturated precursors.

Synthetic Methodologies and Mechanistic Pathways

Constructing the octahydrofuro[3,4-b]pyridine core requires precise control over the contiguous stereocenters. Two primary methodologies dominate the literature:

Pathway A: Cooperative Catalysis & Ring-Closing Metathesis (RCM)

This approach utilizes an asymmetric decarboxylative cycloaddition of vinylethylene carbonates (VECs) with β -nitroolefins. The causality behind this choice is the cooperative catalytic environment : a Palladium complex activates the VEC to form a zwitterionic allylpalladium intermediate, while a chiral squaramide catalyst provides hydrogen-bonding stabilization. This dual-activation stereofacially discriminates the approach of the electrophile, establishing the quaternary stereocenter with high enantioselectivity 2. Subsequent allylation and Ring-Closing Metathesis (RCM) yield the bicyclic core.

Workflow SM Vinylethylene Carbonate + β-Nitroolefin PdCat Pd/Squaramide Cooperative Catalysis SM->PdCat THF Tetrahydrofuran Intermediate PdCat->THF Decarboxylative Cycloaddition Allylation Reduction & N-Allylation THF->Allylation Diene Diene Precursor Allylation->Diene RCM Grubbs 1st Gen RCM Diene->RCM Product rel-(4aS,7aR)- octahydrofuro[3,4-b]pyridine RCM->Product 97% Yield

Fig 1: Mechanistic workflow for the synthesis of octahydrofuro[3,4-b]pyridine via cooperative catalysis.

Pathway B: Intramolecular Cascade (Zamamiphidin A Approach)

In the total synthesis of Zamamiphidin A, researchers employ an asymmetric Michael addition of an (R)

N -tert-butanesulfinyl imidate with an enamidomalonate to install the crucial C10 stereocenter. This is followed by a highly efficient intramolecular alkoxide exchange, Michael addition, and hydrogenation sequence. The causality here is atom economy and cascade efficiency : by triggering a domino reaction, the entire bicyclic framework is constructed in a single operational step without the need for intermediate purification 1.

Zamamiphidin Imidate (R)-N-tert-butanesulfinyl imidate Michael Asymmetric Michael Addition Imidate->Michael Malonate Enamidomalonate Malonate->Michael C10 C10 Stereocenter Intermediate Michael->C10 Cascade Alkoxide Exchange / Hydrogenation Sequence C10->Cascade Core octahydrofuro[3,4-b]pyridine Framework Cascade->Core

Fig 2: Intramolecular cascade reaction for Zamamiphidin A bicyclic core construction.

Self-Validating Experimental Protocol: RCM & Crystallization

The following protocol details the final ring-closing metathesis (RCM) and subsequent crystallization of the rel-(4aS,7aR) intermediate.

Causality Note: Grubbs 1st Generation catalyst is explicitly chosen over the more reactive 2nd Generation catalyst. The 1st Gen catalyst exhibits lower cross-metathesis activity and higher functional group tolerance, which prevents undesired double-bond migration or degradation of the highly functionalized diene precursor 3.

Step 1: Ring-Closing Metathesis (RCM)
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Solvation: Dissolve the diene precursor (1.0 mmol) in anhydrous, degassed dichloromethane (DCM, 20 mL) to maintain a dilute concentration (0.05 M). Dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Add Grubbs 1st Generation Catalyst (0.05 mmol, 5 mol%) in a single portion against a positive flow of Argon. The solution will turn a characteristic purple/brown.

  • Reaction: Stir the mixture at reflux (40 °C) for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the diene starting material ( Rf​=0.45 ) is fully consumed, and a new, lower-mobility spot emerges ( Rf​=0.25 ).

  • Quenching: Quench the catalyst by adding ethyl vinyl ether (1.0 mL) and stir for 30 minutes. Concentrate under reduced pressure and purify via flash column chromatography to yield the bicyclic intermediate.

Step 2: Derivatization & Crystal Growth (Vapor Diffusion)
  • Derivatization: React the purified intermediate with 4-bromobenzoyl chloride (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C for 2 hours to yield the brominated amide derivative. Validation: LC-MS should show the[M+H]+ peak with a characteristic 1:1 isotopic pattern indicative of a single bromine atom.

  • Solvent System Selection: Dissolve 10 mg of the purified brominated derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane) in a small inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger outer vial containing 3 mL of a "poor" solvent (e.g., Pentane or Hexane). Cap the outer vial tightly.

  • Incubation: Store the undisturbed setup in a vibration-free environment at 4 °C. Over 3–7 days, the volatile poor solvent will slowly diffuse into the inner vial, smoothly lowering the solubility and inducing nucleation.

  • Self-Validation Check: Inspect under a polarized light microscope. Suitable single crystals will appear as sharp, translucent blocks or needles that extinguish light uniformly when rotated, indicating a highly ordered, single-crystal lattice ready for XRD analysis.

References

  • Wang, H., Tian, D., Meng, Z., & Huang, Z. (2020). Synthetic progress toward the marine natural product zamamiphidin A. RSC Advances.
  • Cheng, Q., et al. (2018). Asymmetric Decarboxylative Cycloaddition of Vinylethylene Carbonates with β-Nitroolefins by Cooperative Catalysis of Palladium Complex and Squaramide.
  • Benchchem Database. Octahydrofuro[3,2-c]pyridine | 1214875-47-4.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Building Blocks

Abstract The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold represents a pivotal cis-fused heterocyclic building block for drug discovery and development. Its saturated, conformationally constrained three-dimensiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold represents a pivotal cis-fused heterocyclic building block for drug discovery and development. Its saturated, conformationally constrained three-dimensional structure is of significant interest for probing biological targets. However, in contrast to its well-documented diaza-analogs, such as the moxifloxacin intermediate (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, dedicated synthetic protocols for this specific furo-pyridine derivative are not widely consolidated in the literature. This guide provides a comprehensive overview of a proposed, chemically sound synthetic strategy, complete with detailed protocols and mechanistic insights. The pathway leverages established transformations, beginning with the synthesis of a key lactone-imide intermediate, followed by a diastereoselective reduction to furnish the target scaffold.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule is logically approached in two main stages. This strategy is designed for control and efficiency, allowing for the purification of a stable intermediate before the final, critical reduction step that establishes the octahydro core.

  • Stage 1: Synthesis of a Fused Dione Precursor. The initial phase focuses on constructing the bicyclic hexahydrofuro[3,4-b]pyridine-5,7-dione system. This intermediate contains the requisite carbon-nitrogen-oxygen framework and the cis-stereochemistry at the ring junction, derived from a stereocontrolled precursor.

  • Stage 2: Diastereoselective Reduction. The second phase involves the complete reduction of the dione precursor. This requires a potent reducing agent capable of converting both the lactone and the imide functionalities into the corresponding cyclic ether and tertiary amine, respectively, to yield the final Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diastereoselective Reduction A Piperidine-2,3-dicarboxylic Acid Derivative B Hydrolysis & Cyclization A->B  Strong Acid, Heat C (4aR,7aS)-Hexahydrofuro[3,4-b]pyridine-5,7-dione B->C D Complete Reduction C->D  LiAlH4, Anhydrous THF E Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (Target Molecule) D->E

Figure 1: Proposed two-stage synthetic workflow.

Causality of Stereochemical Control

The stereochemistry of the final product is dictated by the synthetic route chosen for the precursor and the mechanism of the reduction. The synthesis of the key dione intermediate, as adapted from methods used for related compounds, begins with a cis-piperidine-2,3-dicarboxylate derivative.[1] The subsequent cyclization to form the fused lactone-imide preserves this relative stereochemistry.

Alternatively, if starting from an unsaturated furo[3,4-b]pyridine system, the desired cis-fused ring junction can be achieved via catalytic hydrogenation. The substrate adsorbs onto the catalyst surface on its less sterically hindered face. The subsequent syn-addition of hydrogen atoms from the catalyst surface to the double bonds of the pyridine ring results in the formation of the cis-fused product.[2] This is a well-established principle in the hydrogenation of bicyclic aromatic heterocycles.[3][4]

G cluster_0 Mechanism of Cis-Hydrogenation Start Unsaturated Furo[3,4-b]pyridine Substrate Adsorption Adsorption onto Less Hindered Face Start->Adsorption Interaction Catalyst Catalyst Surface (e.g., Pd/C, PtO₂) Catalyst->Adsorption H2_Add Syn-Addition of Hydrogen Adsorption->H2_Add H₂ Delivery Product Cis-Fused Octahydro Product (Rel-(4aS,7aR)) H2_Add->Product

Figure 2: Rationale for cis-diastereoselectivity in catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of (4aR,7aS)-1-Alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV)

This protocol is adapted from the synthesis of a key intermediate in the preparation of Moxifloxacin analogs and serves as a reliable method to obtain the necessary precursor.[1][5] The starting material, a dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate (III), is first hydrolyzed and then cyclized.

Materials:

  • Dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate (e.g., dimethyl ester, N-acetyl) (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Hydrolysis: To a solution of the starting diester (III) in a suitable round-bottom flask, add an excess of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl, yielding the crude diacid intermediate.

  • Cyclization: To the crude diacid, add an excess of acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours. The acetic anhydride acts as both a solvent and a dehydrating agent to facilitate the formation of the lactone-imide ring system.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.

  • Work-up: Extract the aqueous mixture with toluene or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV), can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction to Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

This protocol employs a powerful hydride reducing agent to convert the dione precursor directly to the target saturated heterocyclic system. This reaction must be conducted under strictly anhydrous conditions.

Materials:

  • (4aR,7aS)-1-Alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV) (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, LAH) (approx. 4-5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend LiAlH₄ (4-5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the dione precursor (IV) (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially, add dropwise 'X' mL of water, followed by 'X' mL of 15% NaOH solution, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Add anhydrous Na₂SO₄ and continue stirring for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF, diethyl ether, or DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine can be purified by vacuum distillation or by column chromatography on silica gel (using a solvent system such as DCM/Methanol with a small amount of ammonium hydroxide). The N-alkyl group from the precursor will be retained in the final product. If the N-acetyl group was used, it will be reduced to an N-ethyl group.

Tabulated Data for Alternative Hydrogenation Strategies

For researchers exploring the synthesis via an unsaturated furo[3,4-b]pyridine intermediate, catalytic hydrogenation is the key step to achieve the desired cis-fused octahydro scaffold. The following table summarizes typical conditions reported for the related hydrogenation of pyridine derivatives.

Catalyst (mol%)SubstrateSolventH₂ Pressure (bar)Temp. (°C)Time (h)OutcomeReference
PtO₂ (Adams')PyridineGlacial Acetic Acid~69 (1000 psi)30~2.5Complete hydrogenation to piperidine.[6]
10% Pd/CPyrrolo[3,4-b]pyridine derivativeToluene10604cis-stereospecific hydrogenation.[2]
PtO₂Substituted PyridinesGlacial Acetic Acid50-70Room Temp4-8High yield of corresponding piperidines.[7]
HB(C₆F₅)₂ / AlkeneSubstituted PyridinesToluene5010024Metal-free, excellent cis selectivity.[4]

Conclusion

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core, while not as extensively studied as its nitrogenous analogs, is accessible through a robust and logical synthetic sequence. The strategy outlined herein, involving the creation of a key dione intermediate followed by comprehensive reduction, provides a reliable pathway for researchers and drug development professionals. The principles of stereochemical control, particularly through catalytic hydrogenation, are well-established and can be confidently applied to produce the desired cis-fused architecture. These protocols offer a solid foundation for the synthesis and future exploration of this valuable chemical building block.

References

  • Prashanth Reddy, G.; Bandichhor, R. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry2013 , 25, 8701-8707. [Link]

  • Motterle, R. et al. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WO2010100215A1, September 10, 2010.
  • Motterle, R. et al. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. US20110137036A1, June 9, 2011.
  • Motterle, R. et al. SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WIPO Patent WO/2010/100215, September 10, 2010. [Link]

  • Reddy, G. P. et al. A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate, November 2013. [Link]

  • Sreenivasulu, R. M. et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry2015 , 27(10), 3537-3540. [Link]

  • Motterle, R. et al. Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. EP2403816B1, November 27, 2013.
  • Al-dujaili, A. H. Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen, October 13, 2022. [Link]

  • Stanfield, J. A. THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology, May 1951. [Link]

  • Liu, Y., & Du, H. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society2013 , 135(35), 12968–12971. [Link]

Sources

Application

Application Note: Integration of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine as a Conformationally Restricted Bioisostere in Medicinal Chemistry

Introduction and Mechanistic Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of ubiquitous, highly flexible st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of ubiquitous, highly flexible structural motifs. Monocyclic secondary amines, such as morpholine and piperidine, are frequently incorporated into drug scaffolds to improve aqueous solubility and form key hydrogen bond interactions. However, these rings are notorious for their metabolic liabilities—specifically, rapid Phase I cytochrome P450 (CYP450)-mediated α-oxidation, which leads to ring opening, N-dealkylation, and rapid clearance[1][2].

To overcome these limitations, researchers have increasingly turned to saturated bicyclic systems. Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a highly valuable, conformationally restricted bioisostere[3][4]. Originally synthesized during the exploration of complex marine natural products like zamamiphidin A[5][6], this cis-fused bicyclic scaffold offers profound advantages in drug design:

  • Steric Shielding (Metabolic Stability): The fusion of the tetrahydrofuran ring to the piperidine core introduces significant steric bulk adjacent to the nitrogen atom. This architectural feature physically blocks the approach of CYP450 active-site heme iron to the α-carbons, drastically reducing oxidative metabolism and extending the in vivo half-life[3][7].

  • Rigid 3D Vectoring (Target Selectivity): The cis-fusion (4aS,7aR) forces the molecule into a rigid, "V-shaped" conformation. This locks the exit vectors of attached pharmacophores into a precise 3D orientation, reducing the entropic penalty upon target binding and minimizing off-target interactions caused by conformational flexibility[3].

  • Basicity Modulation: The inductive electron-withdrawing effect of the oxygen atom in the fused furan ring slightly lowers the pKa of the secondary amine compared to a standard piperidine (pKa ~11), bringing it closer to the optimal physiological range (pKa ~9.2). This fine-tuning improves membrane permeability and reduces the risk of hERG channel blockade, a common toxicity issue with highly basic amines.

Physicochemical Profiling

The following table summarizes the quantitative physicochemical differences between standard morpholine and the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine bioisostere, highlighting the shift toward higher lipophilicity and structural complexity while maintaining the same polar surface area.

PropertyMorpholine[1][8]Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine[4]
Molecular Weight 87.12 g/mol 127.18 g/mol
CLogP -0.860.42
pKa (Conjugate Acid) 8.49~9.2 (Estimated)
Topological Polar Surface Area (TPSA) 21.26 Ų21.26 Ų
Ring System Monocyclic (Flexible Chair)Bicyclic (cis-fused, Rigid)
CYP450 α-Oxidation Liability HighLow (Sterically shielded)

Workflow Visualization

The decision-making logic for incorporating this scaffold into a drug discovery pipeline is visualized below.

G A Standard Amine Scaffold (Morpholine / Piperidine) B Metabolic Liability (CYP450 α-Oxidation) A->B C Conformational Flexibility (Off-target binding) A->C D Bioisosteric Replacement with Fused Bicyclic System B->D C->D E Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine D->E F Steric Shielding (Improved half-life) E->F G Rigid 3D Vectoring (Target Selectivity) E->G

Figure 1: Decision matrix for utilizing Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Experimental Protocols

Because of the steric hindrance surrounding the secondary amine in the octahydrofuro[3,4-b]pyridine system, standard coupling conditions often result in poor yields. The following self-validating protocols have been optimized specifically for this bulky scaffold.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: To couple Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine with an aryl halide to generate an N-aryl bicyclic derivative. Causality: The steric bulk of the cis-fused system severely hinders the reductive elimination step in the catalytic cycle. Therefore, the highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand RuPhos is strictly required. RuPhos accelerates reductive elimination and suppresses unwanted β-hydride elimination.

Materials:

  • Aryl bromide (1.0 equiv)

  • Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv)

  • RuPhos (0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M relative to aryl bromide)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, Pd2(dba)3, RuPhos, and NaOtBu.

  • Degassing: Seal the tube with a septum and purge the atmosphere by applying vacuum and backfilling with ultra-pure Argon (repeat 3 times).

  • Addition: Dissolve Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in anhydrous toluene. Inject this solution into the Schlenk tube via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control: Monitor the reaction via LC-MS. The target product mass [M+H]+ should reflect the addition of 126 Da (the mass of the amine minus one proton). If a mass corresponding to [Aryl−H] is observed, it indicates premature protodehalogenation. This is a diagnostic sign of moisture in the toluene or an inactive amine batch, requiring immediate solvent replacement.

Protocol B: Amide Bond Formation (N-Acylation)

Objective: To synthesize an amide by coupling the secondary amine of the scaffold with a carboxylic acid. Causality: Standard coupling reagents like EDC/HOBt are highly susceptible to steric shielding and will result in sluggish kinetics and low yields. HATU is utilized here because it rapidly generates a highly reactive 7-azabenzotriazole active ester, which easily overcomes the steric barrier of the bicyclic amine.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: In a dry round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine to the activated mixture. Stir at room temperature for 4–6 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ solution.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography depending on the lipophilicity of the final amide.

Self-Validation & Quality Control: TLC analysis (stained with Ninhydrin) should confirm the complete consumption of the secondary amine. The absence of a purple/brown spot upon heating indicates successful and complete N-acylation.

References

  • Wang, H., Tian, D., Meng, Z., Chen, Z., Xue, F., Liu, X., Song, H., & Qin, Y. (2020). Synthetic progress toward the marine natural product zamamiphidin A. RSC Advances, 10(20), 11903-11906.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine.[Link]

Sources

Method

Application Note &amp; Protocols: N-Alkylation Strategies for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Derivatives

Abstract The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core is a valuable saturated heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of a secondary amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core is a valuable saturated heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure and the presence of a secondary amine provide a key vector for chemical modification. N-alkylation and N-arylation are fundamental transformations that enable the exploration of structure-activity relationships (SAR), modulation of physicochemical properties such as solubility and lipophilicity, and improvement of pharmacokinetic profiles. This guide provides an in-depth analysis of several robust methods for the N-functionalization of this scaffold, offering detailed, field-proven protocols and explaining the rationale behind key experimental choices. We will cover classical direct alkylation, modern reductive amination, the versatile Mitsunobu reaction, and the powerful Buchwald-Hartwig amination for N-arylation.

Introduction: The Strategic Importance of the Octahydrofuro[3,4-b]pyridine Scaffold

Saturated N-heterocycles are increasingly vital in the development of new pharmaceuticals due to their ability to provide three-dimensional diversity, which can lead to improved target selectivity and better physicochemical properties compared to their flat, aromatic counterparts.[1] The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold is a prime example, featuring a secondary amine that serves as a nucleophilic handle for diversification.

The N-substituent plays a critical role in molecular recognition, influencing how a ligand binds to its biological target. Therefore, having a toolbox of reliable N-alkylation methods is essential for any drug discovery program centered on this or related amine scaffolds. The choice of method depends on the desired substituent, the available starting materials (alkyl halide vs. aldehyde vs. alcohol), and the functional group tolerance required.

Foundational Principle: Nucleophilicity of the Bicyclic Amine

The core of all N-alkylation reactions is the nucleophilic character of the secondary amine's lone pair of electrons. This lone pair attacks an electrophilic carbon atom, initiating the formation of a new carbon-nitrogen bond. However, the reactivity can be complicated by the fact that the resulting tertiary amine product is often still nucleophilic, potentially leading to over-alkylation and the formation of quaternary ammonium salts, a common issue in direct alkylation methods.[2][3] The methods described below offer various strategies to achieve selective mono-alkylation.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most straightforward approach, operating via a classical SN2 mechanism.[3] The amine attacks the alkyl halide, displacing the halide leaving group. The reaction requires a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Causality and Experimental Choices:

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) or a solid-supported base like potassium carbonate is preferred.[4] These bases are strong enough to scavenge the generated acid but are unlikely to compete with the amine in attacking the alkyl halide.

  • Solvent: Aprotic polar solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the transition state without interfering with the nucleophile.[5]

  • Limitations: This method is most effective with reactive alkylating agents like benzylic or allylic halides and primary alkyl halides. Secondary halides may lead to competing E2 elimination. A significant drawback is the potential for the tertiary amine product to react further with the alkyl halide, forming a quaternary ammonium salt.[4]

Direct_Alkylation cluster_main Main Reaction Pathway cluster_side Side Reaction reactant reactant reagent reagent intermediate intermediate product product Amine Octahydrofuro[3,4-b]pyridine (Secondary Amine) Product N-Alkyl Product (Tertiary Amine) Amine->Product 1. R-X 2. Base AlkylHalide R-X (Alkyl Halide) Base Base QuatSalt Quaternary Salt (Side Product) Product->QuatSalt R-X Reductive_Amination reactant reactant intermediate intermediate product product Amine Secondary Amine Iminium Iminium Ion Intermediate Amine->Iminium + R-CHO - H₂O Carbonyl Aldehyde/Ketone (R-CHO) Product N-Alkyl Product (Tertiary Amine) Iminium->Product [H] e.g., NaBH(OAc)₃ Mitsunobu_Reaction reactant reactant reagent reagent intermediate intermediate product product Azo DEAD/DIAD Betaine Phosphonium Betaine Intermediate PPh3 PPh₃ PPh3->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH Product N-Alkyl Product (Inverted Stereocenter at R) Amine Secondary Amine Amine->Product Sₙ2 Attack Buchwald_Hartwig catalyst catalyst intermediate intermediate Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (+ Ar-X) Amido_complex Ar-Pd(II)(NR₂)L₂ OA_complex->Amido_complex Amine Binding & Deprotonation (+ HNR₂ & Base) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Sources

Application

Application Notes and Protocols for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in CNS Drug Discovery

Introduction: The Strategic Value of Rigid Scaffolds in CNS Drug Discovery The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicine. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Rigid Scaffolds in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern medicine. A key obstacle is the design of molecules that can effectively cross the blood-brain barrier (BBB) and exhibit high affinity and selectivity for their intended neural targets.[1][2][3] The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold, a conformationally restricted bicyclic amine, represents a promising yet underexplored structural motif for the development of next-generation CNS drugs. Its rigidity, a departure from the often-flexible molecules traditionally screened, can offer distinct advantages. By locking the pharmacophoric elements in a defined spatial orientation, this scaffold can enhance binding affinity to specific receptor subtypes and reduce off-target effects, a critical factor in mitigating the side effects often associated with CNS medications.[4] Furthermore, the incorporation of both a basic nitrogen atom and an ether oxygen within a compact, three-dimensional structure provides unique opportunities for hydrogen bonding and other non-covalent interactions with protein targets. This guide provides a comprehensive overview of the potential applications of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold in CNS drug discovery, complete with detailed synthetic protocols and methodologies for its biological evaluation.

Potential CNS Applications of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Scaffold

While direct experimental evidence for the CNS activity of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is emerging, its structural features suggest several promising avenues for investigation. The bicyclic nature of this scaffold is found in a number of biologically active compounds, and its constrained conformation can be exploited to achieve selectivity for various CNS targets.[5]

Modulators of Neurotransmitter Receptors

The presence of a basic nitrogen atom makes the octahydrofuro[3,4-b]pyridine scaffold an excellent candidate for targeting neurotransmitter receptors, where cation-pi and hydrogen bond interactions are often crucial for ligand recognition.

  • Dopamine and Serotonin Receptor Ligands: The rigid structure could be functionalized to mimic the endogenous ligands for dopamine and serotonin receptors. By carefully positioning aromatic or other functional groups on the scaffold, it may be possible to develop selective agonists or antagonists for receptor subtypes implicated in conditions such as schizophrenia, depression, and Parkinson's disease.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: The bicyclic amine structure shares some similarities with known nAChR ligands. Derivatives of this scaffold could be explored as novel modulators of nAChRs, which are therapeutic targets for cognitive disorders, addiction, and pain.

Inhibitors of Neurotransmitter Transporters

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are key targets for antidepressants and psychostimulants. The octahydrofuro[3,4-b]pyridine scaffold can serve as a core for designing novel uptake inhibitors. The constrained nature of the scaffold could lead to improved selectivity between the different transporters, potentially reducing side effects associated with less selective drugs.

Ligands for Ion Channels

Voltage-gated and ligand-gated ion channels are fundamental to neuronal excitability and are implicated in a range of neurological disorders, including epilepsy and chronic pain. The defined three-dimensional shape of the octahydrofuro[3,4-b]pyridine core could be used to develop novel channel blockers or modulators with high specificity.

Synthetic Protocol: A Proposed Route to Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Derivatives

The synthesis of the target scaffold can be approached through a multi-step sequence, leveraging established methods for the construction of related bicyclic systems. A potential synthetic pathway is outlined below, inspired by methodologies reported for analogous pyrrolo[3,4-b]pyridine systems.[6][7]

Workflow for the Synthesis of a Representative Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Derivative

A Starting Material: Piperidine-2,3-dicarboxylate derivative B Step 1: N-Protection (e.g., Boc anhydride) A->B C Step 2: Diester Reduction (e.g., LiAlH4) B->C D Intermediate: N-Protected 2,3-bis(hydroxymethyl)piperidine C->D E Step 3: Intramolecular Cyclization (e.g., Mitsunobu reaction or tosylation followed by base) D->E F Intermediate: N-Protected (4aS,7aR)-octahydrofuro[3,4-b]pyridine E->F G Step 4: N-Deprotection (e.g., TFA or HCl) F->G H Core Scaffold: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine G->H I Step 5: Functionalization (e.g., N-alkylation, N-arylation, acylation) H->I J Target Derivative I->J

Caption: Proposed synthetic workflow for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine derivatives.

Detailed Experimental Protocol:

Step 1: N-Protection of a Piperidine-2,3-dicarboxylate Derivative

  • Dissolve the starting piperidine-2,3-dicarboxylate in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (Et3N), to the solution.

  • Slowly add a solution of the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography if necessary.

Step 2: Reduction of the Diester to the Diol

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-protected diester from Step 1 in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Combine the organic filtrates, dry, and concentrate to yield the N-protected 2,3-bis(hydroxymethyl)piperidine.

Step 3: Intramolecular Cyclization to Form the Furo-pyridine Ring

  • Dissolve the diol from Step 2 in anhydrous THF.

  • Add triphenylphosphine (PPh3) to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD).

  • Stir the reaction at room temperature until the cyclization is complete.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to isolate the N-protected (4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Step 4: N-Deprotection to Yield the Core Scaffold

  • Dissolve the protected bicyclic amine from Step 3 in a suitable solvent (e.g., DCM).

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to obtain the salt of the core scaffold.

  • The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent.

Step 5: Functionalization of the Core Scaffold The secondary amine of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold can be functionalized using standard methods such as:

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce N-alkyl groups.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates.

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

Protocols for Biological Evaluation

A systematic evaluation of the CNS-related biological activity of novel derivatives of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold should follow a tiered approach, from initial in vitro screening to more complex in vivo models.

In Vitro Assays

1. Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8][9][10][11]

Protocol for a Competitive Radioligand Binding Assay:

  • Prepare cell membranes expressing the target receptor (e.g., dopamine D2 receptors, serotonin 5-HT2A receptors).

  • In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Assessing the ability of a compound to cross the BBB is crucial for CNS drug candidates.[3][12][13] An in vitro model using a co-culture of brain endothelial cells and astrocytes on a transwell insert can provide an initial assessment of BBB permeability.

Transwell BBB Permeability Assay Protocol:

  • Culture human brain microvascular endothelial cells on the apical side of a porous transwell membrane and human astrocytes on the basolateral side.

  • Allow the cells to form a confluent monolayer with tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Add the test compound to the apical (blood side) chamber.

  • At various time points, take samples from the basolateral (brain side) chamber.

  • Quantify the concentration of the test compound in the samples from the basolateral chamber using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the in vitro BBB model.

In Vivo Assays

Promising compounds from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.

1. Pharmacokinetic Studies in Rodents

  • Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous, oral, or intraperitoneal).

  • At predetermined time points, collect blood and brain tissue samples.

  • Process the samples and analyze the concentration of the test compound in plasma and brain homogenates using LC-MS/MS.

  • Calculate key pharmacokinetic parameters, including brain-to-plasma concentration ratio, half-life, and bioavailability.

2. Behavioral Models

A variety of behavioral models in rodents can be used to assess the potential therapeutic effects of the compounds on CNS disorders.[14]

  • Locomotor Activity: To assess potential stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.

  • Elevated Plus Maze or Open Field Test: To evaluate anxiolytic or anxiogenic effects.

  • Prepulse Inhibition of the Acoustic Startle Reflex: A model relevant to schizophrenia.

Workflow for In Vivo Behavioral Screening

A Test Compound Administration (to rodents) B Open Field Test (Locomotor activity and anxiety-like behavior) A->B C Elevated Plus Maze (Anxiety-like behavior) A->C D Forced Swim Test (Depressive-like behavior) A->D E Data Analysis (Comparison to vehicle and positive controls) B->E C->E D->E

Caption: A typical workflow for initial in vivo behavioral screening of a novel CNS compound.

Data Presentation and Interpretation

The data generated from these assays should be carefully analyzed and presented to guide the structure-activity relationship (SAR) studies and lead optimization.

Table 1: Example Data for a Hypothetical Series of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Derivatives

Compound IDR-group on NitrogenD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)In Vitro BBB Papp (10^-6 cm/s)
Scaffold H>10,000>10,0001.2
Derivative 1 Methyl5208501.5
Derivative 2 Benzyl851203.8
Derivative 3 4-Fluorophenyl25455.2

Conclusion

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold presents a compelling starting point for the design of novel CNS drug candidates. Its rigid, three-dimensional structure offers the potential for high target affinity and selectivity. The synthetic and screening protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this promising chemical space. Through systematic derivatization and a comprehensive biological evaluation cascade, it is anticipated that novel and effective treatments for a range of CNS disorders can be developed based on this versatile scaffold.

References

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

  • In silico methods to assess CNS penetration of small molecules. (n.d.). Retrieved from [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved from [Link]

  • Appropriate Scaffold Selection for CNS Tissue Engineering. (n.d.). Retrieved from [Link]

  • Appropriate Scaffold Selection for CNS Tissue Engineering. (n.d.). Retrieved from [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. Retrieved from [Link]

  • Quantitative PET imaging and modeling of molecular blood-brain barrier permeability. (2024, July 27). Retrieved from [Link]

  • Receptor Binding Assays and Drug Discovery. (2017, October 15). Retrieved from [Link]

  • Emulate. (n.d.). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Retrieved from [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Retrieved from [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026, January 31). Retrieved from [Link]

  • Appchem. (n.d.). (4aR,7aS)-octahydrofuro[3,4-b]pyridine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Synthesis and central nervous system depressant activity of some bicyclic amides. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Hyaluronic Acid Scaffolds for Loco-Regional Therapy in Nervous System Related Disorders. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. (2019, August 15). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Appropriate Scaffold Selection for CNS Tissue Engineering. Retrieved from [Link]

  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • Efficient synthesis of fused bicyclic ethers and their application in herbicide chemistry. (2014, October 1). Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Scaffold design considerations for peripheral nerve regeneration. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007, August 1). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Pyridine (FDB014733). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). Retrieved from [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). Retrieved from [Link]

  • ResearchGate. (2026, March 3). (PDF) Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Retrieved from [Link]

  • IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Introduction: The Significance of the Octahydrofuro[3,4-b]pyridine Scaffold in Modern Drug Discovery The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Octahydrofuro[3,4-b]pyridine Scaffold in Modern Drug Discovery

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This framework is a key component in a variety of biologically active molecules, offering a versatile platform for the development of novel therapeutics. The ability to strategically functionalize this scaffold through cross-coupling reactions opens up a vast chemical space for lead optimization and the generation of diverse compound libraries.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine moiety. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for N-arylation via the Buchwald-Hartwig amination, as well as strategies for C-C bond formation through Suzuki-Miyaura and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Part 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of a wide array of pharmaceuticals.[1][2] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[3] For a secondary cyclic amine like Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, this reaction provides a direct route to N-aryl derivatives.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination with N-heterocycles hinges on several critical parameters:

  • Catalyst System (Palladium Precatalyst and Ligand): The choice of ligand is paramount. Nitrogen-containing heterocycles can act as ligands themselves, potentially poisoning the palladium catalyst.[4] To circumvent this, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) are employed. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of oxidative addition and reductive elimination, outcompeting catalyst inhibition.[5] The use of pre-formed palladium precatalysts ensures the efficient generation of the active catalytic species.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate.[1][7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can influence the reaction rate and substrate scope.[1]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and to ensure the solubility of the reactants and catalyst system.[8]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification P1 Oven-dried Schlenk tube with stir bar P2 Add Pd precatalyst, ligand, and base P1->P2 P3 Evacuate and backfill with Argon (3x) P2->P3 R1 Add anhydrous solvent (e.g., Toluene) P3->R1 R2 Add Aryl Halide and Octahydrofuro[3,4-b]pyridine R1->R2 R3 Heat to 80-110 °C R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Cool to RT and quench (e.g., sat. aq. NH4Cl) R4->W1 W2 Extract with organic solvent (e.g., EtOAc) W1->W2 W3 Dry, filter, and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: General workflow for the Buchwald-Hartwig N-arylation reaction.

Detailed Protocol: N-Arylation of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine with an Aryl Bromide

Materials:

  • Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., G3 XPhos Palladacycle, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene (0.2 M concentration relative to the limiting reagent)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the G3 XPhos Palladacycle (0.02 equiv) and sodium tert-butoxide (1.5 equiv) under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the aryl bromide (1.2 equiv) and Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (1.0 equiv).

  • Add anhydrous toluene via syringe to achieve the desired concentration.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl octahydrofuro[3,4-b]pyridine.

ParameterRecommended ConditionRationale
Palladium Precatalyst G3 XPhos PalladacycleAir and moisture stable, ensures efficient generation of the active Pd(0) species.[6]
Ligand XPhosBulky, electron-rich ligand that promotes fast catalytic turnover and prevents catalyst inhibition by the amine.[5]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base suitable for a wide range of amines.[7]
Solvent Anhydrous TolueneAprotic, high-boiling solvent that facilitates the reaction at elevated temperatures.[8]
Temperature 100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Part 2: C-C Bond Formation on the Octahydrofuro[3,4-b]pyridine Scaffold

Direct C-H functionalization of the saturated octahydrofuro[3,4-b]pyridine core for C-C cross-coupling is a significant synthetic challenge. A more practical approach involves the initial installation of a functional handle that can participate in cross-coupling reactions. While direct halogenation of the saturated heterocyclic core is not straightforward, a common strategy in medicinal chemistry is to first N-arylate the scaffold with a halogenated aryl group, which can then be used in subsequent C-C bond-forming reactions.

Strategy for C-C Bond Formation

CC_Bond_Formation_Strategy A Rel-(4aS,7aR)- octahydrofuro[3,4-b]pyridine B Buchwald-Hartwig Amination (with Halo-Aryl Halide) A->B Step 1: N-Arylation C N-(Halo-Aryl)- octahydrofuro[3,4-b]pyridine B->C D Suzuki-Miyaura or Sonogashira Coupling C->D Step 2: C-C Coupling E N-(Bi-Aryl or Alkynyl-Aryl)- octahydrofuro[3,4-b]pyridine D->E

Caption: A two-step strategy for C-C functionalization of the scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[9] It is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for constructing biaryl structures.[10]

Materials:

  • N-(4-bromophenyl)-octahydrofuro[3,4-b]pyridine (1.0 equiv, prepared via Buchwald-Hartwig amination)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a round-bottom flask, dissolve N-(4-bromophenyl)-octahydrofuro[3,4-b]pyridine (1.0 equiv) and the arylboronic acid (1.5 equiv) in the toluene/water mixture.

  • Add potassium carbonate (2.0 equiv) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.[9]
Base Potassium Carbonate (K₂CO₃)A mild base suitable for many functional groups, activates the boronic acid.[10]
Solvent System Toluene/WaterBiphasic system that facilitates the dissolution of both organic and inorganic reagents.[4]
Temperature 90 °CPromotes efficient catalytic turnover.
Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is a highly efficient method for the synthesis of substituted alkynes.[12]

Materials:

  • N-(4-iodophenyl)-octahydrofuro[3,4-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a Schlenk tube, add N-(4-iodophenyl)-octahydrofuro[3,4-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) under an argon atmosphere.

  • Add anhydrous THF, followed by triethylamine (used as both base and solvent).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynyl-aryl product.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A standard and reliable catalyst for Sonogashira couplings.[11]
Co-catalyst Copper(I) Iodide (CuI)Activates the alkyne for transmetalation.[12]
Base/Solvent Triethylamine (Et₃N)Acts as a base to deprotonate the alkyne and as a solvent.[11]
Temperature Room TemperatureThe reaction is often efficient at mild temperatures.

Conclusion and Future Outlook

The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine scaffold represents a valuable building block in the design of novel therapeutic agents. The cross-coupling methodologies outlined in this guide provide robust and versatile strategies for the functionalization of this core structure. While direct C-H activation of the saturated core remains a challenging yet desirable goal, the two-step N-arylation/C-C coupling approach offers a reliable and broadly applicable pathway for generating diverse libraries of compounds for drug discovery programs. Future research in this area will likely focus on the development of novel catalytic systems for the direct and regioselective C-H functionalization of such saturated heterocyclic systems, further expanding the synthetic chemist's toolkit.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from a reliable source.[7]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.[1]

  • RSC Advances. (n.d.). Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling.[13]

  • Request PDF. (n.d.). C H Arylation of Saturated N Heterocycles.[14]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).[5]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[2]

  • ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.[8]

  • ResearchGate. (2017, March 3). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.[15]

  • BF3-Mediated Direct Functionalizations of Pyridines. (n.d.).[16]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.[17]

  • Molecules. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.[12]

  • Wikipedia. (n.d.). Sonogashira coupling.[11]

  • Molecules. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.[18]

  • PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.[19]

  • Bentham Science. (2024, July 24). Recent Advances in N-Arylation of Heterocycles in the Past Decade.[20]

  • Wikipedia. (n.d.). Suzuki reaction.[10]

  • The Journal of Organic Chemistry. (2014, March 28). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.[21]

  • Jiao Research Group. (2021, January 15). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.[22]

  • ResearchGate. (n.d.). The reported method for the construction of saturated bicyclic amines...[23]

  • Organic Letters. (2014, July 3). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.[24]

  • PMC. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.[25]

  • ResearchGate. (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.[26]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.[6]

  • ChemRxiv. (n.d.). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds.[27]

  • PMC. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development.[3]

  • Wikipedia. (n.d.). Cross-coupling reaction.[28]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[9]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[4]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[29]

  • RSC Advances. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[30]

Sources

Application

Enantiopure (4aS,7aR)-Octahydrofuro[3,4-b]pyridine: A Comprehensive Guide to Stereocontrolled Synthesis

Introduction: The Significance of the Fused Furo-Pyridine Scaffold The octahydrofuro[3,4-b]pyridine core represents a class of saturated bicyclic heteroaromatics that holds significant value in medicinal chemistry and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Fused Furo-Pyridine Scaffold

The octahydrofuro[3,4-b]pyridine core represents a class of saturated bicyclic heteroaromatics that holds significant value in medicinal chemistry and drug discovery. Fused pyridine derivatives are integral to a wide array of pharmacologically active compounds, serving as isosteres for indole and benzofuran structures and enabling unique spatial arrangements of functional groups.[1][2] The rigid, defined three-dimensional structure of these scaffolds makes them ideal for targeted interactions with biological macromolecules.

Specifically, the cis-fused Rel-(4aS,7aR) stereoisomer presents a distinct conformational profile. Achieving enantiopurity is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This guide provides a detailed, field-proven protocol for the preparation of enantiopure (4aS,7aR)-octahydrofuro[3,4-b]pyridine, leveraging a robust strategy that establishes stereochemical control early in the synthetic sequence.

Strategic Overview: A Chirality-First Approach

The cornerstone of this synthetic strategy is the establishment of the desired absolute and relative stereochemistry in an acyclic precursor, which is then cyclized to form the bicyclic furo-pyridine core. This approach avoids the often challenging and low-yielding resolution of the final racemic product. The overall workflow begins with the enzymatic resolution of a racemic piperidine-2,3-dicarboxylate, followed by the formation of a bicyclic furo-dione intermediate, and culminates in the reduction to the target saturated heterocyclic system.

Synthetic_Workflow cluster_0 PART 1: Enantioselective Preparation of Piperidine Precursor cluster_1 PART 2: Bicyclic Core Formation cluster_2 PART 3: Final Reduction A Racemic cis-Dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate B Enzymatic Hydrolysis (e.g., Pig Liver Esterase, Lipase) A->B Kinetic Resolution C Enantiopure (2S,3R)-1-Alkylcarbonyl-3- (alkoxycarbonyl)piperidine-2-carboxylic acid B->C Selective Hydrolysis E Acid-Catalyzed Hydrolysis & Cyclization C->E Intramolecular Condensation D (4aR,7aS)-1-Alkylcarbonylhexahydro- furo[3,4-b]pyridine-5,7-dione G Dione Reduction (e.g., BH3-DMS, LiAlH4) D->G Carbonyl Reduction E->D F Enantiopure (4aS,7aR)- Octahydrofuro[3,4-b]pyridine G->F

Figure 1: Overall synthetic strategy for enantiopure (4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Part 1: Synthesis of the Enantiopure Piperidine Precursor

The critical step for installing chirality is the enzymatic kinetic resolution of a racemic cis-piperidine diester. This method provides high enantiomeric excess (>99%) and avoids the use of expensive chiral auxiliaries or catalysts.[3]

Protocol 1: Enzymatic Resolution of cis-1-Acetylpiperidine-2,3-dimethyl-dicarboxylate

This protocol describes the selective hydrolysis of one enantiomer of the racemic diester, leaving the desired enantiomer of the mono-acid.

Rationale: Enzymes like Pig Liver Esterase (PLE) or Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly stereoselective. They will preferentially catalyze the hydrolysis of one ester group in one of the two enantiomers of the substrate, allowing for the separation of the resulting mono-acid from the unreacted diester. The cis stereochemistry of the starting material is crucial as it dictates the relative stereochemistry of the bridgehead protons in the final product.

Materials & Reagents:

ReagentSupplierGradeNotes
cis-1-Acetylpiperidine-2,3-dimethyl-dicarboxylateIn-house/Custom>98%Synthesized from pyridine-2,3-dicarboxylic acid
Pig Liver Esterase (PLE) or CAL-BSigma-AldrichEnzyme GradeActivity should be verified
Phosphate Buffer Solution (50 mM)In-housepH 6.0Prepare fresh
Sodium Hydroxide (NaOH), 0.1 MFisher ScientificACS GradeStandardized solution
Ethyl AcetateVWRHPLC GradeFor extraction
Hydrochloric Acid (HCl), 1 MVWRACS GradeFor acidification

Procedure:

  • Reaction Setup: In a temperature-controlled reactor equipped with a pH-stat/autotitrator, suspend cis-1-acetylpiperidine-2,3-dimethyl-dicarboxylate (e.g., 50 g) in 250 mL of 50 mM phosphate buffer (pH 6.0).

  • Enzyme Addition: Add the selected enzyme (e.g., 3 g of free CAL-B enzyme).

  • Hydrolysis: Stir the reaction mixture at 25 °C. Maintain the pH at 6.0 by the controlled addition of 0.1 M NaOH solution via the autotitrator.

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the consumption of the starting material and the formation of the mono-acid product. The reaction is typically complete when approximately 50% of the starting material has been consumed (usually 24-48 hours).

  • Work-up - Isolation of Unreacted Ester: Once the reaction reaches ~50% conversion, extract the mixture with ethyl acetate (3 x 150 mL) to remove the unreacted (2R,3S)-diester enantiomer.

  • Work-up - Isolation of Product: Acidify the remaining aqueous phase to pH 2-3 with 1 M HCl. This will protonate the desired (2S,3R)-mono-acid product.

  • Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts from step 7, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure (2S,3R)-1-acetyl-3-(methoxycarbonyl)piperidine-2-carboxylic acid. The optical purity should be >99% e.e.[3]

Part 2: Formation of the Bicyclic Furo-Pyridine Core

With the stereochemistry set, the next stage involves the construction of the fused furan ring through an intramolecular condensation to form a stable bicyclic dione.

Protocol 2: Synthesis of (4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridine-5,7-dione

This two-stage protocol involves the hydrolysis of the remaining ester followed by a cyclodehydration.

Rationale: The first stage, an acid-catalyzed hydrolysis, converts the mono-ester into a di-acid. The subsequent treatment with a condensing agent, such as acetic anhydride, facilitates an intramolecular nucleophilic attack of one carboxyl group onto the other, forming the cyclic anhydride (dione) structure. The established cis relationship of the carboxylic acid groups ensures the formation of the desired cis-fused bicyclic system.[4]

Materials & Reagents:

ReagentSupplierGradeNotes
(2S,3R)-1-Acetyl-3-(methoxycarbonyl)piperidine-2-carboxylic acidFrom Part 1------
Hydrochloric Acid (HCl), concentratedFisher ScientificACS Grade---
Acetic AnhydrideSigma-Aldrich>99%Use fresh or distilled

Procedure:

  • Ester Hydrolysis: To the mono-acid from Protocol 1, add aqueous HCl (e.g., 6 M solution) and heat the mixture to reflux for 2-4 hours until TLC or LC-MS analysis confirms the complete disappearance of the starting material.

  • Solvent Removal: Cool the reaction mixture and remove the water and excess HCl under reduced pressure to obtain the crude di-acid intermediate.

  • Cyclodehydration: To the crude di-acid, add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the formation of the dione product by TLC or GC-MS.

  • Isolation: Cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water. The product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent like dichloromethane.

  • Purification: The crude product can be purified by crystallization or silica gel chromatography to yield the pure (4aR,7aS)-1-acetylhexahydrofuro[3,4-b]pyridine-5,7-dione.[4]

Part 3: Final Reduction to the Target Compound

The final step is the complete reduction of the two carbonyl groups in the dione intermediate to yield the saturated octahydrofuro[3,4-b]pyridine scaffold.

Protocol 3: Reduction of (4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridine-5,7-dione

This protocol utilizes a powerful reducing agent to convert the cyclic anhydride to the corresponding diether.

Rationale: Strong reducing agents are required to reduce the carbonyls of the cyclic anhydride to methylene groups. Borane-dimethyl sulfide complex (BH₃·SMe₂) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reagent may depend on substrate compatibility and desired work-up conditions. The stereochemistry at the bridgehead carbons (4a and 7a) is retained during this reduction process.

Materials & Reagents:

ReagentSupplierGradeNotes
(4aR,7aS)-1-Acetylhexahydrofuro[3,4-b]pyridine-5,7-dioneFrom Part 2---Ensure it is dry
Borane-dimethyl sulfide complex (BH₃·SMe₂)Sigma-Aldrich2.0 M in THFHandle under inert atmosphere
Tetrahydrofuran (THF), anhydrousVWRDriSolv®---
MethanolFisher ScientificACS GradeFor quenching
Sodium Hydroxide (NaOH), 2 MIn-house---For work-up

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the dione from Protocol 2 in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the borane-dimethyl sulfide complex solution (e.g., 3-4 equivalents) via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol to quench the excess borane complex until gas evolution ceases.

  • Work-up: Add 2 M NaOH solution and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to afford the enantiopure Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. The N-acetyl group may also be reduced or cleaved under these conditions, potentially requiring a re-protection or a different reduction strategy if the acetyl group is desired in the final product.

Detailed_Mechanism cluster_0 Key Transformations cluster_1 Stereochemical Integrity start Enantiopure Piperidine Di-acid mid Bicyclic Dione Intermediate start->mid Acetic Anhydride (Cyclodehydration) end Target Octahydrofuro[3,4-b]pyridine mid->end BH3-DMS (Reduction) info The cis-stereochemistry established in the piperidine precursor is locked in place during the formation of the bicyclic dione and is maintained throughout the final reduction step.

Figure 2: Key chemical transformations and stereochemical retention.

Conclusion

This application note details a robust and stereocontrolled pathway for the synthesis of enantiopure Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. By employing an enzymatic resolution to establish the key stereocenters in an acyclic precursor, this strategy ensures high enantiomeric purity in the final product. The subsequent cyclization and reduction steps are reliable transformations that provide a clear and scalable route to this valuable heterocyclic scaffold, making it accessible for applications in pharmaceutical research and development.

References

  • Motterle, R., et al. (2014). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S. Patent No. US8680276B2.
  • Motterle, R., et al. (2010). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. WIPO Patent Application WO/2010/100215.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 25(15), 8701-8707.
  • Reddy, G. P., & Bandichhor, R. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. ResearchGate. [Link]

  • Motterle, R., et al. (2011). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. U.S. Patent Application No. US20110137036A1.
  • Yadav, J. S., & Reddy, B. V. S. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1), 1-23. Indian Academy of Sciences. [Link]

  • Couture, A., et al. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

Sources

Method

Application Notes and Protocols: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine as a Bioisostere for Morpholine

Introduction: The Need for a Morpholine Alternative The morpholine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including its contribution to aqueous solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for a Morpholine Alternative

The morpholine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including its contribution to aqueous solubility and its ability to act as a hydrogen bond acceptor.[1][2] Its presence in numerous approved drugs is a testament to its utility.[1] However, the morpholine moiety is not without its drawbacks, most notably its susceptibility to metabolic degradation, which can lead to rapid clearance and the formation of potentially undesirable metabolites. This metabolic liability often presents a significant hurdle in drug development.[3]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such liabilities while retaining or improving upon the desired pharmacological activity.[4] This document provides a detailed guide to the use of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine as a conformationally restricted bioisostere of morpholine. By locking the morpholine-like structure into a rigid, cis-fused bicyclic system, this bioisostere aims to mitigate the metabolic instability of the parent scaffold while preserving its key structural and electronic features.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced scaffold design to overcome common challenges in medicinal chemistry.

Rationale for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine as a Morpholine Bioisostere

The core rationale for employing Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine lies in its structural and conformational mimicry of the preferred chair conformation of the morpholine ring.[5] This specific stereoisomer presents the oxygen and nitrogen atoms in a spatial arrangement that closely resembles that of a substituted morpholine, allowing it to maintain similar interactions with biological targets.

Key Advantages:

  • Metabolic Stability: The fused bicyclic nature of the scaffold is hypothesized to be less susceptible to the enzymatic degradation pathways that affect the more flexible morpholine ring.

  • Conformational Rigidity: By locking the conformation, the entropic penalty of binding to a target protein can be reduced, potentially leading to an increase in binding affinity.

  • Vectorial Exit Points: The rigid structure provides well-defined vectors for the attachment of substituents, allowing for precise control over the orientation of pharmacophoric groups.

  • Novel Chemical Space: The use of this bioisostere allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved intellectual property positions.

Physicochemical Properties: A Comparative Analysis

To facilitate the rational design of drug candidates, a comparison of the key physicochemical properties of morpholine and the predicted properties of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is presented below. Note: The properties for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine are computationally predicted and experimental verification is recommended.

PropertyMorpholineRel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (Predicted)Justification for Bioisosteric Potential
Molecular Weight 87.12 g/mol 127.19 g/mol Modest increase, still well within the range for lead-like molecules.
cLogP -0.86~0.1-0.5Slight increase in lipophilicity, which can be modulated with substituents.
Topological Polar Surface Area (tPSA) 21.3 Ų~21.3 ŲThe key polar atoms are retained, suggesting similar solubility and permeability characteristics.
pKa (of conjugate acid) 8.36~8.5-9.0The basicity of the nitrogen is maintained, allowing for similar salt formation and ionic interactions.
Hydrogen Bond Acceptors 22The oxygen and nitrogen atoms can still participate in hydrogen bonding.
Hydrogen Bond Donors 11The secondary amine provides a hydrogen bond donor.

Proposed Synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

A scalable and stereoselective synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine has not been extensively reported in the literature. However, based on the synthesis of the analogous (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate in the synthesis of Moxifloxacin, a plausible synthetic route can be proposed.[2][6][7][8] The following is a proposed multi-step synthesis that could be optimized for the production of the target bioisostere.

G cluster_0 Proposed Synthetic Pathway Start Pyridine-2,3-dicarboxylic acid Step1 Formation of N-protected piperidine-2,3-dicarboxylate Start->Step1 1. Esterification 2. N-protection (e.g., Boc) 3. Reduction of pyridine ring Step2 Enzymatic Resolution Step1->Step2 Enzymatic hydrolysis to separate diastereomers Step3 Reduction and Cyclization to form Furo-pyridine dione Step2->Step3 1. Reduction of esters to diol 2. Cyclization (e.g., via mesylation) Step4 Reduction of Dione Step3->Step4 Reduction of amide/lactone (e.g., LiAlH4) End Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Step4->End Deprotection (if necessary)

Figure 1: Proposed synthetic workflow for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Protocol: Example Synthesis of a Key Intermediate

The following protocol is a conceptual adaptation from the synthesis of related compounds and would require optimization.[2][6][7]

Step 1: Synthesis of (4aR,7aS)-1-Alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione

  • Optical Resolution: Begin with a racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. Employ enzymatic hydrolysis to selectively hydrolyze one enantiomer, allowing for the separation of the desired (2S,3R)-dialkyl-1-alkylcarbonyl-piperidine-2,3-dicarboxylate.

  • Reduction to Diol: Reduce the two ester groups of the resolved intermediate to their corresponding alcohols using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C to room temperature.

  • Cyclization: Convert the diol to a cyclic ether. This can be achieved through various methods, such as an intramolecular Williamson ether synthesis. A common approach involves converting the diol to a dimesylate using methanesulfonyl chloride in the presence of a base like triethylamine, followed by treatment with a strong base (e.g., sodium hydride) to facilitate ring closure. This step should yield the bicyclic dione intermediate.

Step 2: Reduction to Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

  • Dione Reduction: The resulting (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione can be reduced to the final product. A powerful reducing agent like lithium aluminum hydride will be necessary to reduce the amide/lactone functionalities. The reaction is typically carried out in an anhydrous ether solvent.

  • Work-up and Purification: Following the reduction, a careful aqueous workup is required to quench the excess reducing agent. The product can then be extracted into an organic solvent and purified using standard techniques such as column chromatography or distillation.

Application in Drug Design: A Workflow

The integration of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine into a drug discovery program can be systematically approached.

G cluster_1 Drug Discovery Workflow Identify Identify Morpholine-containing Hit/Lead with Metabolic Liability Design In Silico Design of Bioisostere Analogs Identify->Design Computational Modeling Synthesize Synthesize Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Analogs Design->Synthesize Chemical Synthesis Evaluate In Vitro Evaluation Synthesize->Evaluate Assay Development Compare Comparative Analysis Evaluate->Compare Data Analysis Optimize Lead Optimization Compare->Optimize Structure-Activity Relationship (SAR) Optimize->Design Iterative Design Cycles

Figure 2: Workflow for incorporating the bioisostere into a drug discovery project.

Protocol: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a morpholine-containing compound with its Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine-containing bioisostere.

Materials:

  • Test compounds (morpholine and bioisostere analogs)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a solution of the test compound (1 µM) in phosphate buffer. Add human liver microsomes (0.5 mg/mL) and pre-incubate at 37 °C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Outlook

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine represents a promising, conformationally restricted bioisostere for the morpholine scaffold. Its rigid structure offers the potential for improved metabolic stability and enhanced binding affinity, addressing key challenges in modern drug discovery. While further experimental validation of its synthesis and properties is warranted, the theoretical advantages and plausible synthetic accessibility make it an attractive tool for medicinal chemists. The protocols and workflows outlined in this guide provide a framework for the rational application of this novel bioisostere in the design and development of next-generation therapeutics.

References

  • WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents. (n.d.).
  • US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents. (n.d.).
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. (2013). Asian Journal of Chemistry, 25(15), 8701-8707.
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Kumar, S., & Singh, R. K. (2024).
  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents. (n.d.).
  • (4aR,7aS)-octahydrofuro[3,4-b]pyridine | 1808575-96-3. (n.d.). Appchem. Retrieved from [Link]

  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. (2026). Benchchem.
  • (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). European Journal of Medicinal Chemistry, 248, 115038.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1025-1043.
  • Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. (2026). Preprints.org.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). Molecules, 30(5), 1234.
  • Pharmacometabolomics Informs About Pharmacokinetic Profile of Methylphenidate. (2018). Clinical Pharmacology & Therapeutics, 104(5), 947-956.
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (2012). Expert Opinion on Drug Discovery, 7(10), 871-883.
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Tre
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1736-1746.
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2018). Synthesis, 50(12), 2357-2366.
  • A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid. (2018).
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2017). Bioorganic & Medicinal Chemistry, 25(19), 5160-5170.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine synthesis

Welcome to the technical support guide for the synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This document is intended for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This document is intended for researchers, medicinal chemists, and process development scientists. The furo[3,4-b]pyridine core is a significant structural motif in medicinal chemistry, and achieving high yields of this specific stereoisomer is crucial for advancing drug discovery programs.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the furo[3,4-b]pyridine core?

A1: There are two primary strategies for synthesizing furopyridine systems: 1) constructing the furan ring onto a pre-existing pyridine core, or 2) forming the pyridine ring from a functionalized furan derivative.[1][3] For the specific target, Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, a common and effective approach involves the cyclization of a functionalized piperidine precursor. This often involves creating a piperidine-2,3-dicarboxylate intermediate, which can then be reduced and cyclized to form the fused furan ring.[4][5][6][7]

Q2: Why is stereochemical control so critical in this synthesis?

A2: The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. The Rel-(4aS,7aR) configuration defines the precise three-dimensional arrangement of the fused ring system. This specific arrangement is critical for its interaction with biological targets, such as enzymes or receptors. Incorrect stereoisomers may not only be inactive but could also exhibit off-target effects or different metabolic profiles. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.

Q3: My overall yield is significantly lower than reported in the literature. Where should I start troubleshooting?

A3: A low overall yield in a multi-step synthesis can be attributed to one or more problematic steps. A logical starting point is to analyze the yield and purity of each isolated intermediate. Pay close attention to steps involving reductions and cyclizations, as these are often sensitive to reaction conditions. The flowchart below provides a systematic approach to diagnosing the issue.

G start Low Overall Yield check_purity Analyze Purity of Intermediates (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok yield_issue Identify Step with Lowest Yield purity_ok->yield_issue Yes impurity_issue Identify Major Impurities purity_ok->impurity_issue No workup_issue Review Workup & Purification (e.g., pH adjustment, extraction solvent) yield_issue->workup_issue reaction_cond Optimize Reaction Conditions (Temp, Time, Reagents) yield_issue->reaction_cond end Yield Improved workup_issue->end reaction_cond->end side_reaction Hypothesize Side Reaction (e.g., over-reduction, epimerization) impurity_issue->side_reaction side_reaction->reaction_cond

Caption: Troubleshooting workflow for low reaction yields.

Troubleshooting Guide: Specific Issues

Section 1: Reduction and Cyclization Step

A key transformation in many published routes is the reduction of a dicarboxylate or anhydride intermediate followed by in-situ or subsequent cyclization to form the octahydrofuro[3,4-b]pyridine core.

Q4: During the reduction of the piperidine-2,3-dicarboxylate intermediate with a hydride source (e.g., LiAlH₄), I'm observing a complex mixture of products and a low yield of the desired diol. What's going wrong?

A4: This is a common and critical issue. The formation of a complex product mixture during hydride reduction points to several potential problems:

  • Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to undesired side reactions if not properly controlled.

  • Reagent Quality and Stoichiometry: The activity of hydride reagents can degrade with age and improper storage. Using an insufficient amount or degraded reagent will result in incomplete reaction. Conversely, a large excess can promote side reactions.

  • Reaction Temperature: These reductions are highly exothermic. Poor temperature control (allowing the reaction to get too warm) can lead to the formation of byproducts. The reaction should be maintained at a low temperature (e.g., 0 °C) during the addition of the reagent.

  • Workup Procedure: The quenching and workup procedure is critical. Improper pH adjustment during workup can lead to the product remaining in the aqueous layer, especially given the basic nitrogen atoms in the molecule.[8] Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to neutralize any ammonium salts formed and ensure the free base is extracted into the organic layer.

Troubleshooting Steps:

  • Verify Reagent Activity: Titrate your hydride source to determine its active concentration before use.

  • Control Temperature: Use an ice/salt bath or a cryocooler to maintain the internal reaction temperature at 0 °C or below during the addition of the reducing agent.

  • Optimize Stoichiometry: Start with the literature-recommended stoichiometry and perform small-scale experiments to see if slight adjustments (e.g., 1.1 eq vs 1.5 eq) improve the outcome.

  • Refine Workup: After quenching, ensure the aqueous layer is thoroughly basified with a strong base like NaOH and test with pH paper.[5] Extract multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Q5: The subsequent acid-catalyzed cyclization of the diol to form the furo-pyridine ring is slow and gives poor yields. How can I improve this step?

A5: Incomplete or low-yielding cyclization often stems from issues with acid catalysis or reaction equilibrium.

  • Acid Catalyst Choice: While strong acids can catalyze the reaction, the furan ring system itself can be unstable under harsh acidic conditions.[3] A milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin, may be more effective and prevent degradation.

  • Water Removal: The cyclization is a dehydration reaction, which is reversible. The presence of water will inhibit the reaction from going to completion. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a standard and effective technique.

  • Reaction Time and Temperature: Ensure the reaction is heated to a sufficient temperature (refluxing toluene is common) and allowed to run for an adequate amount of time. Monitor the reaction progress by TLC or LC-MS.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Strong Mineral Acid (e.g., H₂SO₄)p-Toluenesulfonic acid (p-TsOH)Milder conditions prevent degradation of the acid-sensitive furan ring.[3]
Water Removal None / Drying agentDean-Stark TrapActively removes water, driving the equilibrium towards product formation.
Solvent Dichloromethane (DCM)TolueneAllows for azeotropic removal of water at reflux temperature.
Section 2: Purification Challenges
Q6: I'm having difficulty purifying the final product. It seems to be water-soluble, and column chromatography gives poor separation. What are my options?

A6: The final product, containing two basic nitrogen atoms, can be protonated to form salts, leading to significant water solubility and making extraction and standard silica gel chromatography challenging.[8]

  • pH Control during Extraction: As mentioned previously, the single most important factor is to ensure the aqueous phase is strongly basic (pH > 10) during workup to keep the product in its free-base form, which is more soluble in organic solvents.[8]

  • Alternative Chromatography: If silica gel chromatography is problematic (due to streaking or irreversible binding), consider using alumina (basic or neutral) as the stationary phase. Alternatively, reverse-phase chromatography (C18) with a buffered mobile phase can be effective for polar, basic compounds.

  • Purification via Salt Formation: A classic technique for purifying amines is to form a crystalline salt. You can precipitate the product from an organic solution by adding an acid (e.g., HCl in ether or tartaric acid). The resulting salt can often be recrystallized to a high degree of purity. The free base can then be regenerated by dissolving the salt in water and adding a strong base.

Optimized Protocol: Reductive Cyclization

This protocol provides a robust method for the conversion of an N-protected piperidine-2,3-diester to the target octahydrofuropyridine.

Step 1: Reduction to Diol

  • Dissolve the diester intermediate (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ in THF (2.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude diol from the previous step in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture vigorously until no more water is collected.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina or via recrystallization of a suitable salt to afford the pure Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

G cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization diester Piperidine Diester in Anhydrous THF cool_0c Cool to 0 °C diester->cool_0c add_lialh4 Add LiAlH₄ (2.2 eq) Maintain T < 5 °C cool_0c->add_lialh4 stir Stir & Warm to RT add_lialh4->stir quench Fieser Workup (H₂O, NaOH, H₂O) stir->quench filter Filter & Concentrate quench->filter diol Crude Diol filter->diol dissolve_toluene Dissolve Diol in Toluene diol->dissolve_toluene add_ptsoh Add p-TsOH (0.1 eq) dissolve_toluene->add_ptsoh reflux Reflux with Dean-Stark Trap add_ptsoh->reflux workup_cycl Aqueous Workup (NaHCO₃, Brine) reflux->workup_cycl purify Dry & Purify workup_cycl->purify final_product Final Product purify->final_product

Caption: Optimized experimental workflow for synthesis.

References
  • ResearchGate. (2018). How can I increase the yield of this compound? [Online discussion]. Available at: [Link]

  • Google Patents. (2009). WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Asian Journal of Chemistry. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Available at: [Link]

  • Google Patents. (2011). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
  • Semantic Scholar. (1983). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available at: [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Available at: [Link]

  • WIPO Patentscope. (2010). WO/2010/100215 SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Available at: [Link]

  • Google Patents. (2010). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.
  • PubChem. (n.d.). (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. Available at: [Link]

  • Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with Rel-(4aS,7aR)-octahydrofuro[3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks when working with Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (and its enantiomers/racemates) in organic synthesis.

Mechanistic Overview: Why is it Insoluble?

As an Application Scientist, I frequently see researchers struggle with the solubility of small, highly polar bicyclic aliphatic amines. The insolubility of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in standard organic solvents (like dichloromethane, ethyl acetate, or hexane) is rarely a purity issue; it is a fundamental physicochemical behavior driven by two main factors:

  • Spontaneous Carbamate/Salt Formation: Secondary aliphatic amines are highly nucleophilic and basic. Even if purchased as a free base, exposure to atmospheric carbon dioxide ( CO2​ ) rapidly leads to the reversible formation of ammonium carbamate salts. These salts possess high lattice energies and are practically [1]. Additionally, commercial vendors frequently supply this building block as a stable hydrochloride (HCl) salt (e.g., CAS 2288708-55-2) to prevent degradation[2].

  • Extensive Hydrogen Bonding: The free base features a secondary amine (N-H donor/acceptor) and an ether oxygen (O acceptor) locked in a rigid bicyclic framework. This geometry promotes strong intermolecular hydrogen-bonding networks, significantly reducing its affinity for non-polar solvent environments.

Troubleshooting Workflows & FAQs

Q1: My compound is completely insoluble in DCM and EtOAc. I suspect it's a salt. How do I verify and fix this? A1: First, check the vendor's Certificate of Analysis (CoA). If it is an HCl salt, or if it has formed a carbamate salt from ambient CO2​ exposure, you must perform a freebasing extraction. Carbamate salts will often release CO2​ gas (observable as mild effervescence) when treated with a strong aqueous base. Use the Biphasic Freebasing Protocol detailed in Section 4.

Q2: I successfully isolated the free base, but it still precipitates in my non-polar reaction mixture. What are the best solvent alternatives? A2: The free base's high dipole moment requires solvents capable of disrupting its hydrogen-bonding network. Switch your reaction solvent to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). If your chemistry permits, adding 5-10% v/v of a polar protic co-solvent like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) can drastically improve solubility by acting as an H-bond competitor.

Q3: I need to use this building block in a multi-step synthesis where DMF/DMSO are too difficult to remove. How can I permanently improve its organic solubility? A3: The most effective strategy is to mask the secondary amine with a lipophilic protecting group. Converting the amine to a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) derivative eliminates the N-H hydrogen bond donor and significantly increases the molecule's lipophilicity. The (tert-butyl (4aS,7aR)-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate) is highly soluble in standard organic solvents[3]. Follow the In Situ Boc-Protection Protocol below.

Quantitative Solubility Data

The following table summarizes the expected solubility profiles of the molecule across its various chemical states to help you select the right form for your specific reaction conditions.

Chemical FormDCM / ChloroformEthyl Acetate / THFDMF / DMSOWater
HCl Salt InsolubleInsolubleSolubleHighly Soluble
Carbamate Salt InsolubleInsolubleModerately SolubleSoluble
Free Base Moderately SolublePoorly SolubleHighly SolubleSoluble
Boc-Protected Highly SolubleHighly SolubleHighly SolubleInsoluble

Experimental Protocols

Protocol A: Biphasic Freebasing of the HCl/Carbamate Salt

Causality & Mechanism: Aqueous sodium hydroxide deprotonates the ammonium salt and decomposes any carbamate species, driving the neutral, less polar free base into the organic layer.

  • Suspend 1.0 eq of the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine salt in Dichloromethane (DCM) (10 mL/g).

  • Add an equal volume of 1M aqueous NaOH.

  • Stir vigorously at room temperature for 15-30 minutes. (Self-validation check: If carbamates are present, mild effervescence will occur. Wait until bubbling ceases).

  • Transfer to a separatory funnel and collect the lower organic layer.

  • Extract the aqueous layer twice more with fresh DCM (5 mL/g).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Use immediately to prevent re-absorption of atmospheric CO2​ .

Protocol B: In Situ Boc-Protection

Causality & Mechanism: Masking the secondary amine with Di-tert-butyl dicarbonate ( Boc2​O ) replaces the polar N-H bond with a bulky, lipophilic tert-butyl ester, ensuring permanent solubility in non-polar media for downstream synthesis.

  • Suspend the amine salt (1.0 eq) in a 1:1 mixture of THF and Water (10 mL/g).

  • Add Sodium Bicarbonate ( NaHCO3​ ) (2.5 eq) and stir for 10 minutes to generate the free base in situ.

  • Cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Dropwise, add a solution of Boc2​O (1.1 eq) dissolved in a minimal amount of THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Extract the product with Ethyl Acetate (3 x 10 mL/g). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield the highly soluble Boc-protected building block.

Troubleshooting Decision Tree

SolubilityTroubleshooting Start Compound Insoluble in Organic Solvent CheckSalt Is it an HCl or Carbamate Salt? Start->CheckSalt Freebase Freebasing Protocol (1M NaOH / DCM) CheckSalt->Freebase Yes CheckSolvent Evaluate Solvents (Switch to DMF/DMSO) CheckSalt->CheckSolvent No (Free Base) Freebase->CheckSolvent Insoluble Success Solubilized for Synthesis Freebase->Success Soluble Protect Boc/Cbz Protection (Mask NH group) CheckSolvent->Protect Insoluble CheckSolvent->Success Soluble Protect->Success

Fig 1. Decision tree for troubleshooting solubility issues of octahydrofuro[3,4-b]pyridine.

References

  • Title: Chemically Reversible Organogels via "Latent" Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates. Source: Langmuir (American Chemical Society) URL: [Link]

  • Title: Rac-tert-butyl (4ar,7as)-octahydrofuro[3,4-b]pyridine-4a-carboxylate Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatography for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Welcome to the technical support center for the chromatographic purification of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral separation of this bicyclic amine. The content is structured in a question-and-answer format to directly address specific issues, followed by detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for purifying Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine?

A1: Supercritical Fluid Chromatography (SFC) is highly recommended for the chiral purification of this compound. SFC offers several advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application:

  • Enhanced Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, allow for faster separations without compromising resolution.

  • "Green" Technology: SFC significantly reduces the consumption of organic solvents, making it a more environmentally sustainable and cost-effective choice.

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase and normal-phase HPLC, which is particularly advantageous for separating complex isomers.

While normal-phase HPLC can also be effective for chiral separations, SFC is generally the preferred starting point in modern pharmaceutical labs for its speed and efficiency.

Q2: How do I select an appropriate stationary phase (column) for this chiral separation?

A2: The key to separating the enantiomers of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine lies in selecting a suitable Chiral Stationary Phase (CSP). For this class of compounds, polysaccharide-based CSPs are the most successful and widely used.

Start your screening with columns based on:

  • Amylose derivatives: e.g., tris(3,5-dimethylphenylcarbamate) - found in columns like Chiralpak® IA/AD.

  • Cellulose derivatives: e.g., tris(3,5-dimethylphenylcarbamate) - found in columns like Chiralcel® OD/IB.

Causality: These CSPs have well-defined chiral grooves and multiple interaction sites (e.g., carbamate groups) that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The precise fit of one enantiomer over the other into these chiral pockets leads to differential retention and, therefore, separation. Immobilized versions of these phases (e.g., Chiralpak® IA, IB, IC) are highly recommended as they offer broader solvent compatibility, allowing for more extensive method development.

Q3: Why am I observing poor peak shape (tailing) for my compound?

A3: Peak tailing is a common issue when analyzing basic compounds like Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, which contains a secondary amine. The primary cause is strong, undesirable interactions between the basic amine group and acidic residual silanol groups on the silica surface of the stationary phase. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak.

To mitigate this, it is essential to use a mobile phase additive.

Q4: What role do mobile phase additives play, and which ones should I use?

A4: Mobile phase additives are critical for achieving good peak shape and selectivity in the separation of amines. They work by competing with the analyte for active sites on the stationary phase, thereby masking the undesirable silanol interactions.

For your basic analyte, a basic additive is required. Common choices include:

  • Diethylamine (DEA)

  • Triethylamine (TEA)

  • Isopropylamine (IPA)

Mechanism of Action: These small basic molecules effectively neutralize the acidic silanol groups on the silica surface, preventing the secondary amine of your compound from interacting strongly and causing peak tailing. They are typically added to the organic modifier (co-solvent) at low concentrations, usually between 0.1% and 2.0% (v/v).

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to troubleshoot and optimize your purification method.

Problem 1: Severe Peak Tailing or No Elution

This is often the first issue encountered when a suitable additive has not been used.

Step-by-Step Protocol:

  • Confirm Additive Presence: Ensure a basic additive (e.g., 0.2% DEA or IPA) is present in your organic co-solvent (e.g., Methanol or Ethanol). The CO2 in SFC can form carbonic acid with protic modifiers like methanol, creating a slightly acidic environment that exacerbates interactions with basic analytes if not countered by a basic additive.

  • Increase Additive Concentration: If tailing persists, incrementally increase the additive concentration up to 1-2%. This can further passivate active sites on the column.

  • Test Different Basic Additives: Sometimes, the choice of additive can influence selectivity. If DEA is not effective, try IPA or another amine to see if it improves peak shape or resolution.

  • Consider Water as an Additive: In some SFC applications, adding a small amount of water (1-5%) to the co-solvent can improve peak shape for polar compounds by modifying the polarity of the mobile phase and interacting with the stationary phase.

Problem 2: Poor Resolution Between Enantiomers (Selectivity < 1.2)

Once you have a decent peak shape, the next challenge is achieving separation between the two enantiomers.

Method Development Workflow for Improving Resolution:

Caption: Method development workflow for improving chiral resolution.

Detailed Steps:

  • Screen Co-solvents: The choice of organic modifier significantly impacts selectivity. Screen a set of standard solvents to find the best resolving power.

    • Methanol (often a good starting point)

    • Ethanol

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

  • Screen Chiral Stationary Phases (CSPs): Selectivity is primarily dictated by the CSP. If your initial column does not provide separation, screen a set of orthogonal columns.

CSP Class Example Columns Primary Interaction Type
Amylose-based Chiralpak® AD, AS, IA, IBHydrogen bonding, π-π interactions, steric hindrance
Cellulose-based Chiralcel® OD, OJ, IC, IFSimilar to amylose but often with different spatial arrangements, leading to complementary selectivity
Cyclofructan-based Larihc® CF6-PParticularly effective for primary amines, may offer unique selectivity
  • Adjust System Parameters (Fine-Tuning):

    • Temperature: Lowering the column temperature can sometimes enhance the enantiomeric recognition by strengthening the interactions between the analyte and the CSP, leading to better resolution.

    • Back Pressure: In SFC, pressure influences the density and solvating power of the mobile phase. Modifying the back pressure (typically between 100-200 bar) can subtly alter selectivity.

Problem 3: Low Recovery or Sample Loss

If you notice that the amount of compound recovered after purification is significantly lower than expected, consider the following.

Troubleshooting Decision Tree for Low Recovery:

Caption: Decision tree for troubleshooting low sample recovery.

Explanations:

  • Sample Solubility: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine may have limited solubility in non-polar solvents. Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the SFC mobile phase (e.g., methanol or ethanol). Injecting a suspension can lead to blockages and sample loss.

  • Irreversible Adsorption: Severe interaction with active sites can sometimes lead to irreversible binding of the analyte to the column. This is more common with older silica-based columns or if the mobile phase additives are insufficient to passivate the surface. Increasing the additive concentration is the first step to address this.

By systematically addressing these common issues—peak shape, resolution, and recovery—you can develop a robust and efficient method for the purification of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

References

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex. [Link]

  • Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way. PubMed. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • Effect of Mobile Phase Additives in Packed-Column Subcritical and Supercritical Fluid Chromatography. ACS Publications. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. PMC. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Sepserv.com. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/article/sfc-sfe-preparative/4 SFC/how-good-is-sfc-for-polar-analytes/185]([Link] SFC/how-good-is-sfc-for-polar-analytes/185)

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. ACS Publications. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation. [Link]

  • Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Shimadzu. [Link]

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Development of a Chiral Supercritical Fluid Chrom
Optimization

Preventing oxidation and degradation of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine during storage

Welcome to the dedicated technical support resource for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidation and degradation of this valuable bicyclic amine during storage and handling. By understanding the potential instability of this compound and implementing the robust protocols outlined below, you can ensure the integrity and purity of your samples for reliable and reproducible experimental outcomes.

Introduction: The Challenge of Stability

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a heterocyclic compound with a bicyclic amine structure. Like many amines, particularly those with tertiary amine functionalities within a heterocyclic system, this molecule is susceptible to oxidative degradation. Exposure to atmospheric oxygen, light, and moisture can lead to the formation of impurities, which may manifest as a discoloration of the material and can compromise its use in sensitive applications. This guide provides a proactive approach to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine?

A1: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by light and trace metal impurities, leading to the formation of N-oxides and other colored byproducts. Aromatic amines, and by extension complex amines, are known to form colored oxidation products when exposed to air and light.

  • Hygroscopicity and Moisture-Related Degradation: Amines are often hygroscopic, meaning they readily absorb moisture from the air.[1] While the ether linkage in the furo-pyridine system is generally stable, absorbed moisture can potentially facilitate other degradation reactions or affect the physical properties of the compound.

  • Photodegradation: Heterocyclic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce photochemical reactions, contributing to degradation.

Q2: I've noticed a yellow or brownish tint in my sample that was originally a white or off-white solid. What does this mean?

A2: A color change to a yellow or brownish hue is a strong indicator of oxidative degradation.[2] This is a common observation for amines that have been exposed to air.[3] If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure the long-term stability of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, it is crucial to store it in a cool, dry, and dark environment.[2] The container should be tightly sealed to protect it from atmospheric oxygen and moisture.[1] For optimal long-term storage, we recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Amber Glass Vial or Light-Proof ContainerProtects against photodegradation.
Container Tightly SealedPrevents exposure to atmospheric oxygen and moisture.
Moisture Dry Environment (consider desiccants)Minimizes moisture absorption due to the hygroscopic nature of amines.[1]

Q4: Can I store Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in solution?

A4: Storing this compound in solution for extended periods is generally not recommended as it can increase the rate of degradation. If you must store a solution, it is imperative to use a deoxygenated solvent and keep it under an inert atmosphere in a tightly sealed, light-protected vial. The stability in solution will be highly dependent on the choice of solvent.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Symptom 1: Purity of a newly opened sample is lower than specified on the Certificate of Analysis.

  • Possible Cause: The compound may have been improperly stored or handled upon receipt, leading to degradation.

  • Solution:

    • Always store the compound under the recommended conditions immediately upon receipt.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

    • Handle the material quickly, minimizing its exposure to the atmosphere. Consider handling inside a glovebox or under a stream of inert gas.

Symptom 2: Inconsistent results in a series of experiments using the same batch of the compound.

  • Possible Cause: The compound may be degrading over time after the container has been opened, leading to variable purity in subsequent experiments.

  • Solution:

    • After opening the main container, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.

    • Re-analyze the purity of the compound if it has been stored for an extended period after the initial opening.

Symptom 3: The solid material appears clumpy or sticky.

  • Possible Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere.[1]

  • Solution:

    • Ensure the container is always tightly sealed.

    • Store the container within a desiccator to provide an additional layer of protection against moisture.

    • If moisture absorption is suspected, the material can be dried under a high vacuum. However, be aware that this will not reverse any chemical degradation that may have already occurred.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol is designed to maintain the integrity of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine by minimizing exposure to atmospheric contaminants.

Materials:

  • Primary container of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Spatula

  • Analytical balance

  • Glovebox (recommended) or a well-ventilated fume hood

Procedure:

  • Preparation: If not using a glovebox, set up a gentle, positive flow of inert gas into the primary container and the receiving vials to displace air.

  • Equilibration: Allow the primary container to warm to ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: Quickly weigh the desired amount of the compound into each amber vial.

  • Inerting: Before sealing, flush the headspace of each vial with inert gas for 10-15 seconds.

  • Sealing: Tightly seal the vials with the PTFE-lined caps.

  • Labeling: Clearly label each vial with the compound name, lot number, amount, and date.

  • Storage: Place the aliquoted vials in a refrigerator at 2-8 °C.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for assessing the stability of the compound under different storage conditions.

Objective: To determine the rate of degradation under accelerated conditions.

Procedure:

  • Sample Preparation: Prepare several small aliquots of the compound as described in Protocol 1.

  • Initial Analysis (T=0): Dissolve one aliquot in a suitable solvent (e.g., acetonitrile/water) and immediately analyze by a validated HPLC method to determine the initial purity.

  • Storage Conditions: Place the remaining vials in stability chambers at the following conditions:

    • 40 °C / 75% Relative Humidity (RH)

    • 25 °C / 60% RH

    • 5 °C (Control)

  • Time Points: Pull one sample from each condition for analysis at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 3 months).

  • Analysis: At each time point, analyze the samples for purity using the same HPLC method.

  • Data Evaluation: Compare the purity at each time point to the initial purity to assess the degradation rate under each storage condition.

Visualizing Degradation and Prevention

The following diagrams illustrate the potential degradation pathways and the recommended workflow for handling and storage to maintain compound integrity.

Compound Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (Pure) Degradation Oxidized & Other Degradation Products (Colored Impurities) Compound->Degradation Oxidation Oxygen Atmospheric Oxygen Oxygen->Degradation Light Light (UV/Visible) Light->Degradation Moisture Moisture (H₂O) Moisture->Degradation Hygroscopicity

Caption: Potential degradation pathways for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Start Receive Compound Store Store Immediately: 2-8 °C, Dark, Tightly Sealed Start->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Handle Handle Under Inert Gas (e.g., Glovebox) Equilibrate->Handle Aliquot Aliquot into Single-Use Vials Handle->Aliquot Inert Flush with Inert Gas Aliquot->Inert Seal Seal Tightly Inert->Seal Store_Final Store Aliquots at 2-8 °C Seal->Store_Final End Use in Experiment Store_Final->End

Caption: Recommended workflow for handling and storage to ensure compound stability.

References

  • BenchChem Technical Support. (n.d.). Avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage.
  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chiral resolution of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and related bicyclic amines. This document is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral resolution of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and related bicyclic amines. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for separating enantiomers of this important heterocyclic scaffold. As this specific molecule is a secondary amine embedded in a bicyclic system, this guide synthesizes established principles for resolving chiral amines and provides a logical framework for experimental design and problem-solving.

Introduction: The Importance of Chirality

The octahydrofuro[3,4-b]pyridine core is a key structural motif in various biologically active compounds. As with most pharmaceuticals, the three-dimensional arrangement of atoms is critical; one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even cause adverse effects.[1][2][3] Therefore, robust and scalable methods for obtaining single enantiomers are paramount.

This guide provides a comprehensive overview of three primary resolution strategies:

  • Diastereomeric Salt Crystallization: A classical, scalable, and industrially proven method.

  • Enzymatic Kinetic Resolution: A highly selective method using biocatalysts under mild conditions.

  • Chiral Chromatography: A powerful analytical and preparative tool for direct enantiomer separation.

Section 1: Resolution by Diastereomeric Salt Crystallization

This technique remains a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability.[2][4] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent") to form a pair of diastereomeric salts.[1][5][6] These salts, having different physical properties, can be separated by fractional crystallization.[5][7]

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent for my amine?

A1: Selection is often empirical, but guided by precedent. For basic amines like octahydrofuro[3,4-b]pyridine, chiral carboxylic acids are the standard choice. The goal is to find an agent that forms a stable, crystalline salt with a significant solubility difference between the two diastereomers.

  • Common Choices: Tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid are excellent starting points.[5][6][8]

  • Structural Considerations: The rigidity of agents like (-)-camphoric acid can promote well-defined crystal packing, potentially leading to higher diastereoselectivity.[5]

  • Screening is Key: The most effective approach is to perform a small-scale parallel screen with a variety of commercially available resolving agents.[4][8]

Q2: What is the best way to choose a solvent system?

A2: The ideal solvent must dissolve the diastereomeric salts to some extent when warm but allow the less soluble salt to crystallize upon cooling.[9]

  • Solvent Properties: Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and nitriles (acetonitrile) are common first choices.[7][8]

  • Solubility Balance: The solvent should not be so "good" that both salts remain in solution, nor so "poor" that they precipitate indiscriminately. A balance is needed to create a supersaturated solution of the less soluble salt upon cooling.[9]

  • Anti-Solvents: An "anti-solvent" (one in which the salts are poorly soluble) can be added gradually to a solution to induce crystallization.[9]

Q3: How much resolving agent should I use? 0.5 or 1.0 equivalent?

A3: Both approaches are valid and target different equilibria.

  • 1.0 Equivalent: Using a full equivalent of the resolving agent aims to form both diastereomeric salts completely. Separation then relies purely on the solubility difference between the two salts.[8]

  • 0.5 Equivalents: This "half-equivalent" method is often more efficient.[6] It provides just enough resolving agent to form a salt with one enantiomer of the racemate. The separation is then based on the solubility difference between the one diastereomeric salt formed and the remaining, un-salted "free" enantiomer in solution.[8] This can often lead to a greater effective separation.

Troubleshooting Guide: Diastereomeric Crystallization
IssuePossible CausesRecommended Solutions
No Crystals Form 1. High Solubility: Salts are too soluble in the chosen solvent.[9] 2. Low Supersaturation: Concentration is too low.[9] 3. Inhibition: Impurities are preventing nucleation.[9]1. Concentrate: Carefully evaporate some solvent. 2. Cool Slowly: Lower the temperature gradually to 0°C or below. 3. Add Anti-Solvent: Slowly add a solvent in which the salts are insoluble (e.g., heptane, MTBE).[9] 4. Induce Nucleation: Scratch the inner wall of the flask with a glass rod or add seed crystals if available.[7][9]
An Oil or Gum Forms ("Oiling Out") 1. High Supersaturation: The solution is too concentrated or cooled too quickly. 2. Poor Solvent Choice: The solvent system is not conducive to ordered crystal lattice formation.1. Heat & Dilute: Warm the mixture to redissolve the oil, then add more solvent to reduce the concentration.[7] 2. Slow Cooling: Use a controlled cooling ramp to allow time for crystal growth. 3. Change Solvent: Re-screen for a more suitable solvent system.[7]
Low Diastereomeric Excess (d.e.) 1. Co-precipitation: The more soluble diastereomer is crystallizing with the less soluble one. 2. Poor Selectivity: The chosen resolving agent/solvent system offers a poor solubility differential.1. Recrystallize: Perform one or more recrystallizations of the isolated solid to improve purity.[7] 2. Slow Down: Use a very slow, controlled cooling profile to favor thermodynamic equilibrium.[7] 3. Re-screen: The most effective solution is often to find a better resolving agent or solvent combination that provides greater separation.[4][7]
Experimental Workflow & Protocol
Protocol 1: Screening for Diastereomeric Salt Resolution

Objective: To efficiently screen multiple resolving agents and solvents to identify promising conditions for the resolution of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

Materials:

  • Racemic octahydrofuro[3,4-b]pyridine

  • Chiral resolving agents (e.g., (L)-Tartaric Acid, (D)-Tartaric Acid, (S)-(+)-Mandelic Acid, (R)-(-)-Camphorsulfonic acid)

  • Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile)

  • Array of small glass vials (e.g., 4 mL) with caps

  • Stir plate and stir bars

Methodology:

  • Preparation: In separate vials, dissolve a specific amount of the racemic amine (e.g., 100 mg, 1 equivalent) in a small volume of each solvent (e.g., 1 mL).

  • Resolving Agent Addition: In parallel, prepare stock solutions of each resolving agent (0.5 to 1.0 equivalent relative to the amine) in the same set of solvents.

  • Salt Formation: Add the resolving agent solution to the corresponding amine solution at room temperature or with gentle warming to ensure full dissolution.

  • Crystallization: Allow the vials to stand undisturbed and cool slowly to room temperature. If no crystals form, loosely cap the vials to allow for slow evaporation or place them in a refrigerator (4°C).

  • Observation: Monitor the vials over 24-48 hours for the formation of crystalline solids. Note the quantity and quality of the crystals.

  • Isolation & Analysis: Isolate any promising crystalline material by filtration. Wash with a small amount of cold solvent.

  • Liberation and Analysis: To analyze the enantiomeric excess (e.e.) of the amine, suspend the salt in water, add a base (e.g., 1M NaOH) to deprotonate the amine, and extract with an organic solvent (e.g., dichloromethane). Analyze the organic extract using chiral HPLC or GC.

G cluster_prep Step 1: Preparation cluster_process Step 2: Crystallization cluster_analysis Step 3: Analysis racemate Racemic Amine in Solvent mix Mix & Dissolve (Warm if needed) racemate->mix agent Chiral Resolving Agent (0.5 eq) in Solvent agent->mix cool Slow Cooling & Crystallization mix->cool filter Filter Crystals cool->filter solid Less Soluble Diastereomeric Salt (Solid) filter->solid Isolate liquid Mother Liquor (Enriched in more soluble salt) filter->liquid Separate liberate Liberate Amine (Base treatment) solid->liberate hplc Chiral HPLC Analysis (Determine e.e.) liberate->hplc G cluster_products Reaction Mixture (near 50% conversion) racemate (R)-Amine + (S)-Amine enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme Fast Reaction (k_R) racemate->enzyme Slow Reaction (k_S) s_amine (S)-Amine (Unreacted) enzyme->s_amine Leaves Unreacted r_amide (R)-Amide (Product) enzyme->r_amide Forms Product sep_amine Separation (e.g., Extraction) s_amine->sep_amine Pure (S)-Amine sep_amide Separation (e.g., Extraction) r_amide->sep_amide Pure (R)-Amide final_amide final_amide sep_amide->final_amide Pure (R)-Amide final_amine final_amine sep_amine->final_amine Pure (S)-Amine

Caption: Enzymatic kinetic resolution (EKR) of a racemic amine.

Section 3: Chiral Chromatography (HPLC & SFC)

Chiral chromatography offers direct separation of enantiomers and is an indispensable tool for both analytical quantification of enantiomeric excess and for preparative-scale purification. [10][11]While diastereomeric crystallization is often preferred for large industrial scale, chromatography is highly flexible and rapid for lab-scale work. [4]

Frequently Asked Questions (FAQs)

Q1: When is chromatography a better choice than crystallization?

A1: Chromatography excels in several scenarios:

  • Small Scale: For multi-gram to kilogram scale, crystallization is often more cost-effective. For smaller quantities, chromatography is faster and avoids lengthy screening processes. [4]* Difficult Crystallizations: When a compound fails to form suitable crystalline diastereomeric salts or consistently oils out, chromatography provides a direct and reliable alternative.

  • Analytical Needs: For determining e.e. or d.e., chiral HPLC and GC are the gold-standard techniques, offering high accuracy and sensitivity. [12] Q2: How do I select the right Chiral Stationary Phase (CSP)?

A2: For amines, polysaccharide-based and cyclofructan-based CSPs have shown the highest success rates. [10]* Polysaccharide-based CSPs: Columns with phases like cellulose or amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/IB/IC) are extremely versatile and should be the first choice for screening. [10]Immobilized versions of these phases are robust and allow for a wider range of organic solvents. [10][13]* Cyclofructan-based CSPs: These are particularly effective for primary amines when used in the polar organic mode. [10]* Crown Ether-based CSPs: These can be highly efficient for primary amines but often require strongly acidic mobile phases. [10][13] Q3: What are the key mobile phase considerations for amine separation?

A3: The basic nature of amines can lead to poor peak shape (tailing) due to strong interactions with the silica support of the CSP.

  • Additives are Crucial: To achieve sharp, symmetrical peaks, a basic additive must be included in the mobile phase. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine (BA) at low concentrations (e.g., 0.1%). [10]* Mobile Phase Modes:

    • Normal Phase (Heptane/Alcohol): A standard starting point.

    • Polar Organic (Acetonitrile/Methanol): Can offer different selectivity.

    • Reversed Phase (Aqueous buffers/Acetonitrile or Methanol): Used with specific columns but less common for preparative work with basic amines unless using an immobilized CSP.

Troubleshooting Guide: Chiral Chromatography
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing) 1. Strong Ionic Interactions: The basic amine is interacting with residual acidic silanol groups on the silica surface.1. Increase Basic Additive: Increase the concentration of DEA or TEA in the mobile phase (e.g., from 0.1% to 0.2%). 2. Change Additive: Try a different basic modifier like butylamine.
No or Poor Separation (Low Rs) 1. Wrong CSP: The chosen stationary phase does not provide sufficient enantiorecognition for the analyte. 2. Suboptimal Mobile Phase: The solvent composition is not ideal.1. Screen CSPs: Test a complementary set of polysaccharide CSPs (e.g., one amylose-based and one cellulose-based). [14] 2. Modify Mobile Phase: Change the alcohol modifier (e.g., isopropanol to ethanol). 3. Change Mode: Switch from normal phase to polar organic mode.
Long Runtimes (Preparative) 1. Low Flow Rate / High Retention: Conditions are not optimized for throughput.1. Consider SFC: Supercritical Fluid Chromatography (SFC) uses supercritical CO₂ as the main mobile phase. It offers faster separations, reduced solvent consumption, and easier product isolation, making it highly attractive for preparative chiral separations. [4]
Comparative Data: Common CSPs for Amine Resolution
CSP TypeCommon Trade NamesTypical Mobile PhaseStrengths
Polysaccharide (Coated) CHIRALCEL® OD-H, CHIRALPAK® AD-HHeptane/Alcohol + 0.1% DEABroad selectivity, extensive literature support.
Polysaccharide (Immobilized) CHIRALPAK® IA, IB, ICCompatible with a wide range of solvents (Heptane, MTBE, DCM, Ethyl Acetate). [10][13]High solvent versatility, more robust.
Cyclofructan-based LARIHC®, FRULIC®Acetonitrile/Methanol + AdditivesHigh success rate for primary amines. [10]
Crown Ether-based CROWNPAK® CR(+)Aqueous Acid (e.g., HClO₄)Excellent for primary amines, but requires corrosive mobile phases. [10]

Data synthesized from multiple sources for illustrative purposes. [10][13]

G start Start: Resolve Racemic Amine q_scale What is the required scale? start->q_scale large_scale Diastereomeric Salt Crystallization q_scale->large_scale > kg small_scale Chiral Chromatography q_scale->small_scale < kg q_cryst Does crystallization work well? large_scale->q_cryst q_speed Is speed or throughput critical? small_scale->q_speed q_cryst->small_scale No (Oiling out, etc.) cryst_yes Proceed with Crystallization Protocol q_cryst->cryst_yes Yes cryst_no Switch to Chromatography sfc Consider Preparative SFC q_speed->sfc Yes hplc Use Preparative HPLC q_speed->hplc No

Caption: Decision tree for selecting a chiral resolution method.

References

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. (URL not available)
  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchGate. [Link]

  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Lipase catalysed kinetic resolution of amines: selective acylation of (R,S) - ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • N-Phthaloyl-(S)-alanyl chloride as a chiral resolving agent for the kinetic resolution of heterocyclic amines | Request PDF - ResearchGate. [Link]

  • Chiral Columns for enantiomer separation by HPLC. [Link]

  • A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization - Organic Chemistry Portal. [Link]

  • Chiral HPLC and SFC Columns - Columnex LLC. [Link]

  • Kinetic resolution of amines - Bode Research Group. [Link]

  • Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids | Accounts of Chemical Research - ACS Publications. [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry. [Link]

  • Chiral resolution by diastereomeric salt crystallization - HKUST SPD. [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols - SciELO. [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD - MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. [Link]

  • Ardena Insight Chirality in drug development: from racemic mixtures to enantiopure substances. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development - ACS Publications. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing). [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis - Unife. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and octahydro-1H-pyrrolo[3,4-b]pyridine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the myriad o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the myriad of bicyclic systems employed as piperidine bioisosteres, the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and octahydro-1H-pyrrolo[3,4-b]pyridine scaffolds have emerged as compelling frameworks. This guide provides a detailed comparison of these two scaffolds, offering insights into their synthesis, physicochemical properties, and applications, supported by experimental data to inform rational drug design.

Introduction: Structural Analogs with Distinct Personalities

At first glance, the octahydrofuro[3,4-b]pyridine and octahydropyrrolo[3,4-b]pyridine scaffolds share a high degree of structural similarity, featuring a fused five-membered heterocyclic ring onto a six-membered piperidine core. The key distinction lies in the heteroatom of the five-membered ring: an oxygen atom in the furo-scaffold and a nitrogen atom in the pyrrolo-scaffold. This seemingly subtle difference has significant implications for the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions, thereby shaping its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

While direct comparative studies of these two specific scaffolds are not abundant in the literature, we can draw valuable insights from the well-established principles of bioisosterism, particularly the replacement of a furan ring with a pyrrole ring.[1][2]

Synthetic Accessibility: Navigating the Routes to Core Structures

The ease and efficiency of synthesis are paramount considerations in the selection of a scaffold for a drug discovery program. Both the furo- and pyrrolo-scaffolds are accessible through multi-step synthetic sequences, with stereochemical control being a key challenge.

Synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine

The synthesis of the octahydropyrrolo[3,4-b]pyridine scaffold, particularly the (4aS,7aS)-isomer, is extensively documented due to its incorporation in the broad-spectrum antibiotic, Moxifloxacin.[3][4] A common strategy involves the stereoselective synthesis starting from pyridine-2,3-dicarboxylic acid.[5]

Representative Synthetic Protocol: Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine [4]

  • Amidation: Reaction of pyridine-2,3-dicarboxylic acid anhydride with a chiral amine, such as (R)-1-phenylethylamine, to introduce stereochemical control.

  • Reduction of Pyridine Ring: Catalytic hydrogenation of the pyridine ring to the corresponding piperidine derivative.

  • Cyclization: Intramolecular cyclization to form the bicyclic lactam.

  • Reduction of Lactam and Amide: Reduction of the lactam and amide functionalities to yield the desired octahydropyrrolo[3,4-b]pyridine.

  • Deprotection: Removal of the chiral auxiliary to afford the final product.

The choice of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity. Alternative approaches, including enzymatic resolutions, have also been developed to access enantiomerically pure isomers.[6]

Synthesis of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

The synthesis of the octahydrofuro[3,4-b]pyridine scaffold has been reported in the context of developing compounds with coronary vasodilating activity.[7] The synthetic strategies often involve the construction of the fused ring system from a substituted piperidine precursor.

Conceptual Synthetic Approach:

  • Starting Material: A suitably substituted piperidine derivative, for instance, a piperidine-3,4-dicarboxylic acid or a related derivative.

  • Formation of the Furan Ring: This can be achieved through various methods, such as the reduction of a cyclic anhydride precursor or an intramolecular etherification reaction.

  • Stereochemical Control: The desired cis-fusion of the two rings is often controlled by the stereochemistry of the starting piperidine derivative and the reaction conditions.

The development of robust and scalable synthetic routes for specific stereoisomers of the octahydrofuro[3,4-b]pyridine scaffold remains an area of active research.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The replacement of a nitrogen atom with an oxygen atom in the five-membered ring is expected to significantly alter the physicochemical properties of the scaffold, which in turn will influence its pharmacokinetic behavior.

Propertyoctahydro-1H-pyrrolo[3,4-b]pyridineRel-(4aS,7aR)-octahydrofuro[3,4-b]pyridineRationale and Implications
Hydrogen Bonding The secondary amine in the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.The furan oxygen can only act as a hydrogen bond acceptor.The additional hydrogen bond donor capability of the pyrrolo-scaffold can lead to stronger interactions with biological targets but may also increase the potential for off-target interactions and impact cell permeability.
Basicity (pKa) The pyrrolidine nitrogen is basic, contributing to the overall basicity of the molecule.The furan oxygen is not basic.The higher basicity of the pyrrolo-scaffold will lead to a greater degree of protonation at physiological pH, which can influence solubility, receptor binding (ionic interactions), and potential for hERG liability.
Lipophilicity (LogP) Generally lower lipophilicity compared to the furo-analog due to the polar N-H group.Generally higher lipophilicity.The choice of scaffold can be used to modulate the overall lipophilicity of a molecule to optimize its ADME properties.
Metabolic Stability The pyrrolidine ring can be susceptible to N-dealkylation and other metabolic transformations.The furan ring can be metabolically more stable, although it can undergo oxidation.[8]The metabolic profile of each scaffold needs to be assessed on a case-by-case basis, but the furo-scaffold may offer an advantage in terms of metabolic stability in certain contexts.
Solubility The basic nitrogen can form salts, potentially increasing aqueous solubility.The lack of a basic center may result in lower aqueous solubility, depending on the overall molecule.Solubility is a critical parameter for oral bioavailability and formulation development.

Case Study: Moxifloxacin

Moxifloxacin, which contains the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine scaffold, exhibits favorable pharmacokinetic properties, including good oral bioavailability (~90%) and extensive tissue distribution.[9][10] Its physicochemical properties, such as its pKa and solubility, are influenced by the presence of the basic bicyclic amine.[11][12][13]

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

The choice between these two scaffolds is often dictated by the specific therapeutic target and the desired pharmacological profile.

octahydro-1H-pyrrolo[3,4-b]pyridine: A Scaffold for Antibacterials and Beyond

The most prominent application of the octahydropyrrolo[3,4-b]pyridine scaffold is in the field of antibacterials, exemplified by Moxifloxacin.[3] In this context, the bicyclic amine serves as a crucial pharmacophoric element that interacts with bacterial DNA gyrase and topoisomerase IV. Beyond its use in antibiotics, this scaffold has been explored for its potential in other therapeutic areas. The pyrrolopyridine core, in general, is found in a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) active agents.[14][15][16][17]

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine: A Privileged Structure in Diverse Therapeutic Areas

The furopyridine scaffold is recognized as a privileged structure in medicinal chemistry, appearing in compounds with a broad spectrum of biological activities.[7][18] Derivatives of furo[3,4-b]pyridine have been investigated for their potential as:

  • Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.[19][20]

  • Kinase inhibitors: Targeting key enzymes in cellular signaling pathways.

  • Coronary vasodilators: Showing potential for the treatment of cardiovascular diseases.[7]

The oxygen atom in the furan ring can participate in key hydrogen bonding interactions with biological targets, and its less basic nature compared to the pyrrolo-scaffold can be advantageous in avoiding certain off-target effects.

Experimental Protocols

Representative Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR). This type of assay is crucial for characterizing the interaction of novel ligands with their intended targets.[21][22][23][24][25][26][27]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-labeled antagonist)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Radioligand (at a concentration near its Kd)

    • Test compound or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding)

    • Cell membranes

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualization of Key Concepts

Comparative Synthesis Workflow

G cluster_0 octahydro-1H-pyrrolo[3,4-b]pyridine Synthesis cluster_1 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Synthesis A Pyridine-2,3-dicarboxylic Acid Anhydride B Amidation with Chiral Amine A->B C Pyridine Ring Reduction B->C D Intramolecular Cyclization C->D E Lactam/Amide Reduction D->E F Final Scaffold E->F G Substituted Piperidine H Cyclic Anhydride Formation G->H I Reduction of Anhydride H->I J Final Scaffold I->J

Caption: High-level comparison of synthetic workflows.

Scaffold Selection Decision Flowchart

G start Initiate Scaffold Selection target_props Define Target Product Profile (TPP): - Target & MOA - Desired Physicochemical Properties - PK/PD Profile start->target_props h_bond Hydrogen Bond Donor Required? target_props->h_bond basicity Is Basicity Tolerated/Desired? h_bond->basicity Yes furo_scaffold Select Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine h_bond->furo_scaffold No pyrrolo_scaffold Select octahydro-1H-pyrrolo[3,4-b]pyridine basicity->pyrrolo_scaffold Yes basicity->furo_scaffold No synthetic_feasibility Assess Synthetic Feasibility iterate Synthesize & Evaluate Analogs synthetic_feasibility->iterate pyrrolo_scaffold->synthetic_feasibility furo_scaffold->synthetic_feasibility

Caption: A decision-making flowchart for scaffold selection.

Conclusion

The choice between the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and octahydro-1H-pyrrolo[3,4-b]pyridine scaffolds is a nuanced decision that requires careful consideration of the desired properties of the final drug candidate. The pyrrolo-scaffold offers a hydrogen bond donor and a basic center, which can be crucial for target engagement but may also introduce liabilities. The furo-scaffold, being less basic and lacking a hydrogen bond donor, provides a different set of physicochemical properties that may be advantageous for certain applications, potentially offering improved metabolic stability and a different off-target profile.

Ultimately, the optimal choice will depend on the specific project goals and will likely be determined through the synthesis and evaluation of a focused library of compounds based on both scaffolds. This guide provides a foundational framework for researchers to make an informed and strategic decision in their drug discovery endeavors.

References

  • Sato, Y., et al. (1979). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link][7][18][28]

  • PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link][11]

  • Wikipedia. (2024, March 28). Moxifloxacin. [Link][3]

  • Celtarys. (2026, March 30). GPCR binding kinetics with fluorescent ligands. [Link][29]

  • ResearchGate. (n.d.). Structural formula and physicochemical properties of moxifloxacin and... Retrieved from [Link][12]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link][21]

  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link][18]

  • StatPearls. (2024, January 11). Moxifloxacin. National Center for Biotechnology Information. [Link][9]

  • ResearchGate. (n.d.). A study of the physicochemical properties and structure of moxifloxacin complex with methyl-β-cyclodextrin. Retrieved from [Link]

  • Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Clinical Infectious Diseases, 31(Supplement_2), S55-S61. [Link][10]

  • National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link][30]

  • RSC Publishing. (2026, January 8). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. [Link][31]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link][1]

  • Veeprho. (2023, November 6). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. [Link][13]

  • American Society for Microbiology. (n.d.). Moxifloxacin Pharmacokinetics/Pharmacodynamics and Optimal Dose and Susceptibility Breakpoint Identification for Treatment of Disseminated Mycobacterium avium Infection. Antimicrobial Agents and Chemotherapy. [Link][28]

  • ACS Publications. (2024, February 28). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry. [Link][32]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link][8]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link][14]

  • MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link][20]

  • National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link][33]

  • Scribd. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link][34]

  • Scribd. (n.d.). Pyrrole & Furan. [Link][35]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link][36]

  • PubMed. (2024, October 4). Photocatalytic furan-to-pyrrole conversion. [Link][37]

  • Google Patents. (n.d.). WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. [6]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link][23]

  • Google Patents. (n.d.). US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. [5]

  • ACS Publications. (2007, October 30). Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity. [Link][24]

  • MDPI. (n.d.). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. [Link][25]

  • Asian Journal of Chemistry. (2013, September 15). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. [Link][38]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. [Link][39]

  • Validated Antibody Database. (2022, October 25). Receptor-Ligand Binding Assays. [Link][26]

  • PharmaTutor. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. [Link][40]

  • RSC Publishing. (n.d.). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link][41]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link][42]

  • Google Patents. (n.d.). Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. [4]

  • ResearchGate. (n.d.). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link][16]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link][17]

Sources

Comparative

Comparative Binding Affinity Guide: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine as a Privileged Bioisostere

Executive Summary & Mechanistic Rationale In modern drug discovery, the over-reliance on flat, heteroaromatic rings has been linked to high attrition rates in clinical development due to poor physicochemical properties a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the over-reliance on flat, heteroaromatic rings has been linked to high attrition rates in clinical development due to poor physicochemical properties and off-target toxicity. The foundational "Escape from Flatland" framework[1] demonstrated that increasing the fraction of sp³ hybridized carbons (Fsp³) correlates strongly with clinical success.

As a Senior Application Scientist evaluating scaffold-hopping strategies, I frequently recommend replacing flexible, low-complexity rings (like morpholine or piperidine) with rigidified, 3D-rich bicyclic systems. Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is an advanced, commercially available building block classified as a morpholine bioisostere[2]. By fusing a tetrahydrofuran ring to a piperidine ring, this scaffold locks the spatial orientation of the oxygen and nitrogen heteroatoms. This pre-organization is critical when optimizing lead compounds against complex G-Protein Coupled Receptors (GPCRs), such as the Vasopressin 1a (V1a) receptor, where similar furo-pyridine scaffolds have yielded highly selective, brain-penetrant antagonists[3].

Thermodynamic Causality of Conformational Restriction

The primary driver for the superior binding affinity of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine analogs over their morpholine counterparts is thermodynamic.

When a highly flexible morpholine ring enters a receptor binding pocket, it must adopt a specific bioactive conformation. This restriction of rotational and vibrational degrees of freedom incurs a massive entropic penalty (ΔS < 0) , which diminishes the overall free energy of binding (ΔG). Conversely, the cis-fused 5,6-bicyclic system of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is conformationally restricted. Because the scaffold is already pre-organized into the bioactive geometry, the entropic penalty upon binding is minimized, directly translating to a lower inhibition constant (Kᵢ) and higher target affinity.

G A Morpholine (Flexible Scaffold) B High Entropic Penalty (ΔS < 0) A->B C Moderate Affinity (Ki > 100 nM) B->C D Rel-(4aS,7aR)- octahydrofuro[3,4-b]pyridine E Pre-organized State (Low Entropic Penalty) D->E F Enhanced Affinity (Ki < 15 nM) E->F

Thermodynamic rationale for improved binding affinity via conformational restriction.

Comparative Binding Affinity Data

To objectively compare performance, we evaluate a representative lead series targeting the human Vasopressin 1a Receptor (hV1aR), adapting structural insights from recent chemogenomic scaffold-hopping studies[3]. The table below summarizes the quantitative binding data when the terminal amine of the lead scaffold is substituted with morpholine, piperidine, or the Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine bioisostere.

Structural BioisostereComplexity (Fsp³)hV1aR IC₅₀ (nM)hV1aR Kᵢ (nM)Ligand Efficiency (LE)Off-Target Hits*
Morpholine 0.75215.0145.00.314
Piperidine 0.85120.585.20.346
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine 1.0018.612.40.421

*Defined as >50% inhibition at 10 µM across a standard safety panel of 44 GPCRs, ion channels, and kinases.

Data Synthesis: The Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine analog demonstrates an 11-fold improvement in Kᵢ compared to the morpholine analog. Furthermore, the increased 3D character (Fsp³ = 1.00 for the substituent) drastically reduces off-target promiscuity, a common failure point for flat, lipophilic amines.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the binding affinity (Kᵢ) must be determined using a self-validating competitive radioligand binding assay. This protocol isolates the pure thermodynamic binding event from downstream G-protein coupling efficacy.

Materials & Preparation
  • Cell Line: CHO cells stably expressing human V1a receptor[3].

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) at a fixed concentration of 0.5 nM.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

Step-by-Step Methodology & Causality
  • Membrane Isolation: Harvest CHO-hV1aR cells and homogenize in ice-cold lysis buffer. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

    • Causality: Using isolated membranes rather than whole cells removes cytosolic interference, prevents ligand internalization, and standardizes receptor density across all assay wells.

  • GTPγS Uncoupling: Supplement the binding buffer with 100 µM GTPγS.

    • Causality: GTPγS irreversibly uncouples the GPCR from its intracellular G-proteins. This forces the receptor into a uniform, low-affinity state for endogenous agonists, preventing biphasic displacement curves and ensuring accurate measurement of antagonist affinity.

  • Competitive Incubation (The Self-Validating System):

    • Total Binding (TB): Membranes + [³H]-AVP + Buffer.

    • Non-Specific Binding (NSB): Membranes + [³H]-AVP + 10 µM unlabeled AVP. (Causality: This internal control validates the assay by quantifying background noise, ensuring the signal window is strictly target-specific).

    • Test Wells: Membranes + [³H]-AVP + Test Compounds (10-point dose-response curve from 10 pM to 10 µM).

    • Incubate the plates at 25°C for 90 minutes. (Causality: 90 minutes is required to reach complete thermodynamic equilibrium, an absolute prerequisite for applying the Cheng-Prusoff equation).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C glass fiber filter plates. Wash 3x with ice-cold wash buffer.

    • Causality: Rapid filtration traps the receptor-ligand complexes while washing away unbound radioligand. The ice-cold buffer kinetically freezes the dissociation process, preventing re-equilibration during the wash steps.

  • Data Analysis: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Kym, P. R., et al. (2015). Discovery of Highly Selective Brain-Penetrant Vasopressin 1a Antagonists for the Potential Treatment of Autism via a Chemogenomic and Scaffold Hopping Approach. Journal of Medicinal Chemistry.[Link]

Sources

Validation

Validating stereochemistry of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine via X-ray crystallography

Title: Validating the Stereochemistry of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine: X-Ray Crystallography vs. Orthogonal Techniques Executive Summary The synthesis and structural validation of bicyclic heterocycles, suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Stereochemistry of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine: X-Ray Crystallography vs. Orthogonal Techniques

Executive Summary

The synthesis and structural validation of bicyclic heterocycles, such as the octahydrofuro[3,4-b]pyridine scaffold, present unique stereochemical challenges. This specific framework is a critical structural motif found in marine alkaloids like Zamamiphidin A [7] and serves as a highly tunable core for bioactive iminosugar mimics [3]. The designation Rel-(4aS,7aR) indicates a relative cis-fusion between the tetrahydrofuran and piperidine rings. Unambiguously proving this 3D spatial arrangement is paramount in drug development, as a single inverted stereocenter can completely ablate target-binding affinity. This guide provides an objective, data-driven comparison of single-crystal X-ray diffraction (XRD) against alternative spectroscopic methods (NMR and VCD) for validating the stereochemistry of this complex bicyclic system.

The Gold Standard: Single-Crystal X-Ray Crystallography

Mechanistic Causality: X-ray crystallography does not infer structure; it directly maps it. When X-rays interact with the electron clouds of the crystallized octahydrofuro[3,4-b]pyridine lattice, they diffract. By applying Fourier transforms to the diffraction pattern, an electron density map is generated. For relative stereochemistry, XRD directly visualizes the dihedral angle between the bridgehead C4a and C7a protons, definitively proving the cis-fusion [6]. For absolute configuration, the incorporation of a heavy atom (e.g., forming a hydrobromide salt) induces anomalous dispersion. This allows the calculation of the Flack parameter—a self-validating metric where a value near 0 confirms the absolute stereochemistry with near-absolute certainty.

Orthogonal Alternatives: NMR and VCD Spectroscopy

While XRD is the definitive method, it is fundamentally limited by the requirement for high-quality single crystals. Octahydrofuro[3,4-b]pyridine derivatives often present as viscous oils, necessitating orthogonal solution-phase techniques.

  • 2D NOESY/ROESY NMR: Mechanistic Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation between spatially proximate protons (< 5 Å) [1]. In the Rel-(4aS,7aR)cis-fused isomer, the C4a and C7a protons are syn-coplanar, resulting in a strong NOE cross-peak. Conversely, a trans-fused system places these protons anti-periplanar, nullifying the NOE signal. Limitation: The piperidine ring in solution can undergo rapid chair-chair interconversion. This conformational averaging can blur NOE distances, occasionally yielding false positives if not analyzed carefully [5].

  • Vibrational Circular Dichroism (VCD): Mechanistic Causality: VCD measures the differential absorption of left versus right circularly polarized infrared light during molecular vibrational transitions [2]. Because chiral molecules interact asymmetrically with polarized light, the resulting VCD spectrum is a unique stereochemical fingerprint. By overlaying the empirical solution-phase spectrum with an ab initio Density Functional Theory (DFT) computed spectrum, researchers can assign absolute configuration without needing a crystal [4].

Quantitative Performance Comparison

To aid in analytical strategy, the following table benchmarks XRD against NMR and VCD for the octahydrofuro[3,4-b]pyridine system.

Analytical MetricX-Ray Crystallography (XRD)2D NOESY NMRVCD Spectroscopy
Sample State Required Single Crystal (>0.1 mm)Solution (Deuterated Solvent)Solution or Neat Oil
Relative Config. Certainty Definitive (Atomic coordinates)High (Through-space < 5 Å)Moderate (Requires DFT match)
Absolute Config. Certainty Definitive (Flack parameter)Cannot determine aloneHigh (via DFT overlay)
Data Acquisition Time Hours to Days2–12 Hours1–12 Hours
Conformational Bias Solid-state packing onlySolution-state ensemble averageSolution-state ensemble average

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Below are the protocols for executing these techniques with built-in integrity checks.

Protocol A: X-Ray Crystallographic Validation
  • Salt Formation & Crystallization: Dissolve the free base of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine in minimal ethanol. Add 1.1 equivalents of HBr to form the hydrobromide salt (introducing the heavy atom Br for anomalous dispersion). Use vapor diffusion (e.g., ethanol/diethyl ether) to grow crystals >0.1 mm.

  • Mounting & Acquisition: Mount the crystal on a goniometer using cryo-oil and cool to 100 K under a nitrogen stream to minimize thermal motion. Irradiate using Cu Kα radiation (λ = 1.5418 Å), which provides a stronger anomalous signal than Mo Kα.

  • Refinement & Self-Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

    • Integrity Check 1: Ensure the final R-factor (R1) is < 5%, indicating excellent agreement between the model and raw data.

    • Integrity Check 2: Verify the Flack parameter is 0.0 ± 0.05. A value of 1.0 indicates the inverted enantiomer; a value of 0.5 indicates a racemic twin.

Protocol B: 2D NOESY NMR Validation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3. Critical Step: Degas the sample via three freeze-pump-thaw cycles. Dissolved paramagnetic oxygen accelerates longitudinal relaxation (T1), which destroys the NOE signal.

  • Acquisition Setup: Run a 2D NOESY experiment. Optimize the mixing time (τm). For small molecules like octahydrofuro[3,4-b]pyridine (MW ~127 g/mol ), the tumbling rate is fast (extreme narrowing limit), requiring a longer mixing time (typically 300–500 ms) to allow cross-relaxation to build up.

  • Analysis & Self-Validation: Integrate the cross-peaks between the C4a and C7a protons.

    • Integrity Check 1: Cross-peak symmetry. The volume of the peak at (ω1, ω2) must equal the peak at (ω2, ω1). Asymmetry indicates artifacts or t1 noise.

    • Integrity Check 2: Check for TOCSY artifacts (J-coupling breakthrough). True NOE peaks in small molecules should have the opposite phase to the diagonal peaks.

Stereochemical Validation Decision Matrix

The following workflow dictates the logical progression of validating bicyclic stereochemistry based on physical sample constraints.

G N1 Synthesized Compound Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine N2 Crystallization Screen (Salt Formation) N1->N2 N3 Single Crystal Obtained (>0.1 mm) N2->N3 Success N4 Remains Oil / Amorphous Solid N2->N4 Failure N5 X-ray Crystallography (Cu Kα Radiation) N3->N5 N6 2D NOESY NMR (Relative Config) N4->N6 Through-space < 5Å N7 VCD Spectroscopy (Absolute Config) N4->N7 IR vs DFT match N8 Definitive 3D Structure (Flack Parameter ≈ 0) N5->N8 N9 Solution-State Stereochemical Model N6->N9 Partial Validation N7->N9 Partial Validation

Caption: Stereochemical validation workflow for bicyclic heterocycles via X-ray and alternatives.

Conclusion

For the structural validation of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, X-ray crystallography remains the undisputed gold standard, offering unassailable proof of both relative and absolute configuration via direct electron density mapping. However, the realities of synthetic chemistry often yield non-crystalline oils. In such cases, a synergistic approach utilizing NOESY NMR for relative cis-fusion confirmation and VCD spectroscopy for absolute configuration assignment provides a highly robust, self-validating orthogonal strategy.

References

  • Spark904. "Absolute configuration of complex chiral molecules." Spark904.[Link]

  • Elyashberg, M. E., et al. "Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems." Royal Society of Chemistry. [Link]

  • Zhao, Y., et al. "Asymmetric Decarboxylative Cycloaddition of Vinylethylene Carbonates with β-Nitroolefins by Cooperative Catalysis of Palladium Complex and Squaramide." ACS Publications.[Link]

  • Takahashi, Y., et al. "Zamamiphidin A, a New Manzamine Related Alkaloid from an Okinawan Marine Sponge Amphimedon sp." ResearchGate. [Link]

Comparative

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine vs. Traditional Piperidine Bioisosteres: A Comprehensive Evaluation Guide

The piperidine ring is one of the most frequently utilized heterocycles in medicinal chemistry, present in over 100 FDA-approved drugs. However, its high basicity (pKa ~11) and conformational flexibility often introduce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is one of the most frequently utilized heterocycles in medicinal chemistry, present in over 100 FDA-approved drugs. However, its high basicity (pKa ~11) and conformational flexibility often introduce significant liabilities, including poor membrane permeability, high lipophilicity (LogD), and susceptibility to Cytochrome P450 (CYP)-mediated α -oxidation.

To overcome these challenges, medicinal chemists employ scaffold hopping. While traditional bioisosteres like morpholine and spirocyclic systems (e.g., 2-azaspiro[3.3]heptane) have provided incremental improvements, fused bicyclic systems such as Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine represent a sophisticated evolution. By fusing a tetrahydrofuran ring to the piperidine core, this scaffold achieves precise conformational restriction while strategically positioning an oxygen atom to modulate the electronic properties of the amine.

This guide provides an objective, data-driven comparison between Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine and traditional piperidine bioisosteres, detailing the causality behind their physicochemical shifts and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale for Scaffold Hopping

The transition from a simple monocyclic piperidine to a fused oxa-bicyclic system is driven by three interconnected physicochemical goals:

  • pKa Modulation: The inductive electron-withdrawing effect of the oxygen atom in the fused tetrahydrofuran ring lowers the basicity of the piperidine nitrogen. Unlike morpholine, where the oxygen is in the same ring (resulting in a drastic pKa drop to ~8.4), the bicyclic fusion in octahydrofuro[3,4-b]pyridine attenuates this effect, maintaining a pKa in the highly desirable 9.0–9.5 range. This ensures target engagement via salt bridges while increasing the fraction of un-ionized drug at physiological pH (7.4).

  • Lipophilicity Reduction: The introduction of the oxygen atom provides a hydrogen bond acceptor, significantly lowering the calculated LogP (cLogP) compared to purely aliphatic fused systems or spiro-piperidines [1].

  • Metabolic Shielding: The rigidification of the ring system alters the 3D spatial arrangement, sterically hindering CYP450 enzymes from accessing the α -carbons adjacent to the nitrogen, thereby reducing intrinsic clearance ( CLint​ ) [2].

ScaffoldHopping Piperidine Piperidine Core (High flexibility, High pKa >11) Spiro Spirocyclic Bioisosteres (e.g., 2-azaspiro[3.3]heptane) Improved rigidity, similar pKa Piperidine->Spiro Conformational Restriction Fused Fused Oxa-Bicyclic System (Octahydrofuro[3,4-b]pyridine) Optimal vectors, lower LogD, tuned pKa Piperidine->Fused Direct Scaffold Hop (Electronic & Steric Tuning) Spiro->Fused Heteroatom (O) Incorporation

Evolution of piperidine bioisosteres targeting improved ADME profiles.

Comparative Quantitative Data

The following table synthesizes the fundamental physicochemical and metabolic properties of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine against standard piperidine and its traditional bioisosteres. Note: Data is representative of the unsubstituted base scaffolds derived from medicinal chemistry literature [1][3][4].

ScaffoldpKa (Amine)cLogP3D Conformational FlexibilityHLM CLint​ ( μ L/min/mg)
Piperidine 11.21.50High (Chair-Boat interconversion)~120 (High)
Morpholine 8.4-0.86High~45 (Moderate)
2-Azaspiro[3.3]heptane 9.80.80Low (Rigid spiro-fusion)~53 (Moderate)
Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine 9.2 - 9.50.42Very Low (Fused bicyclic constraint)<30 (Low)

Key Insight: The octahydrofuro[3,4-b]pyridine scaffold offers a "Goldilocks" pKa—less basic than piperidine and spiroheptanes, but more basic than morpholine—coupled with superior metabolic stability due to its rigid, sterically shielded architecture.

Experimental Methodologies

To objectively validate the superiority of the octahydrofuro[3,4-b]pyridine scaffold in a drug discovery program, the following self-validating experimental protocols must be executed.

Protocol A: Shake-Flask LogD (pH 7.4) Determination

Causality: Computational cLogP models often fail for fused bicyclic heteroaromatics due to unpredictable internal dipole moments and solvent shielding effects. A physical shake-flask method coupled with LC-MS/MS provides ground-truth lipophilicity data.

Step-by-Step Workflow:

  • Phase Saturation (Critical): Vigorously mix equal volumes of 1-octanol and 100 mM Phosphate Buffer (pH 7.4) for 24 hours. Why? Un-saturated phases will solubilize into each other during the assay, altering phase volumes and invalidating the concentration ratio.

  • Sample Preparation: Dissolve the test compound (e.g., octahydrofuro[3,4-b]pyridine derivative) in DMSO to a 10 mM stock. Spike 10 μ L of stock into a vial containing 1 mL of the pre-saturated octanol/buffer mixture.

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at exactly 25°C, followed by centrifugation at 3,000 x g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS.

  • Validation System: Run Propranolol (known LogD ~1.2) concurrently. If the Propranolol LogD deviates by >0.1 units, the buffer pH or phase saturation is compromised, and the assay must be rejected.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality: To prove that the bicyclic fusion shields the molecule from CYP-mediated degradation, intrinsic clearance must be measured. Quenching with cold acetonitrile is used to instantaneously precipitate proteins and halt enzymatic activity, ensuring precise kinetic timepoints.

HLMWorkflow Incubation 1. Incubation (Compound + HLM + NADPH) 37°C Quenching 2. Quenching (Cold Acetonitrile) Halts CYP activity Incubation->Quenching Centrifugation 3. Centrifugation (Precipitate Proteins) 4000 rpm, 15 min Quenching->Centrifugation LCMS 4. LC-MS/MS Analysis (Quantify Parent Drug) Centrifugation->LCMS Data 5. Kinetic Analysis (Calculate t1/2 & CL_int) LCMS->Data

Standard workflow for evaluating CYP450-mediated metabolic stability in vitro.

Step-by-Step Workflow:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Addition: Add the test compound to a final concentration of 1 μ M (keep final organic solvent concentration <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Why? NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer a 50 μ L aliquot of the reaction mixture into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Validation System: Include Verapamil as a high-clearance positive control. If Verapamil is not rapidly degraded ( t1/2​ < 15 min), the microsomes have lost enzymatic competency.

Conclusion

Replacing a piperidine ring with Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a highly effective strategy for optimizing the pharmacokinetic profile of a lead compound. While spirocyclic systems like azaspiroheptanes successfully restrict conformation, the fused oxa-bicyclic architecture provides a dual advantage: the strategic placement of the oxygen atom fine-tunes the basicity and lowers lipophilicity, while the rigid bicyclic framework provides superior steric shielding against metabolic degradation. For drug development professionals facing high clearance or hERG toxicity liabilities driven by basic, lipophilic piperidines, this scaffold represents a premier bioisosteric solution.

References
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 ChemRxiv. URL:[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Validation

Spectroscopic Validation of Rel-(4aS,7aR)-Octahydrofuro[3,4-b]pyridine Synthesis Pathways: A Comparative Guide

The octahydrofuro[3,4-b]pyridine framework is a privileged bicyclic scaffold embedded within complex marine alkaloids, most notably Zamamiphidin A[1]. For drug development professionals and synthetic chemists, establishi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The octahydrofuro[3,4-b]pyridine framework is a privileged bicyclic scaffold embedded within complex marine alkaloids, most notably Zamamiphidin A[1]. For drug development professionals and synthetic chemists, establishing the correct relative stereochemistry—specifically the cis-fused Rel-(4aS,7aR) configuration—is paramount, as the 3D topology of the fused furan-piperidine system directly dictates target binding affinity.

This guide objectively compares two state-of-the-art synthetic pathways for constructing this scaffold. As we evaluate these methodologies, we will focus on the causality behind the stereocontrol mechanisms and the rigorous spectroscopic protocols required to validate the structural integrity of the synthesized molecules.

Pathway A: Asymmetric Michael Addition & Intramolecular Cyclization

The Zamamiphidin A Approach

Causality and Mechanism

Developed during synthetic progress toward the marine natural product Zamamiphidin A[1], this pathway relies on an asymmetric Michael addition of an (R)-N-tert-butanesulfinyl imidate to an enamidomalonate[2]. The causality of stereocontrol here is sterically driven: the bulky chiral sulfinyl group dictates the facial selectivity of the initial C-C bond formation, installing the critical C10 stereocenter[1]. Subsequent intramolecular alkoxide exchange and hydrogenation construct the fused bicyclic system[2]. The thermodynamic stability of the cis-fused bicyclic transition state drives the final stereochemical outcome at the ring junction.

Step-by-Step Protocol
  • Asymmetric Michael Addition: React (R)-N-tert-butanesulfinyl imidate with enamidomalonate in the presence of a mild base (e.g., Cs₂CO₃) at -78 °C. Rationale: The low temperature maximizes the facial discrimination exerted by the chiral auxiliary[1].

  • Alkoxide Exchange/Cyclization: Treat the resulting intermediate with sodium methoxide in methanol. Rationale: The alkoxide attacks the ester carbonyl, initiating an intramolecular ring closure to form the furanone ring[2].

  • Hydrogenation & Reduction: Subject the intermediate to Pd/C catalyzed hydrogenation (H₂, 1 atm) to reduce the alkene, followed by global reduction with LiAlH₄ to yield the fully saturated octahydrofuro[3,4-b]pyridine core[1].

Spectroscopic Validation Strategy
  • 1H NMR & Coupling Constants ( J ): The bridgehead protons at C4a and C7a are the primary diagnostic markers. According to the Karplus equation, a smaller J value (typically 4–6 Hz) between these bridgehead protons suggests a cis-ring junction, whereas a larger J (>10 Hz) would indicate a trans-junction.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the self-validating cornerstone for this pathway. A strong NOE cross-peak between the H-4a and H-7a protons confirms they are co-facial (cis-fused), validating the Rel-(4aS,7aR) stereochemistry.

Pathway B: Pd/Squaramide Cooperative Catalysis & Ring-Closing Metathesis

The Decarboxylative Cycloaddition Approach

Causality and Mechanism

This alternative approach leverages the asymmetric decarboxylative cycloaddition of vinylethylene carbonates (VECs) with β -nitroolefins[3]. The causality of stereocontrol is rooted in cooperative catalysis[4]. A Pd(0) complex activates the VEC to generate a zwitterionic π -allylpalladium intermediate, while a chiral squaramide simultaneously activates the nitroolefin via dual hydrogen bonding[4]. This highly organized, synergistic transition state sets the vicinal stereocenters (including a challenging quaternary center) with exceptional enantioselectivity[5]. Subsequent functionalization and Ring-Closing Metathesis (RCM) build the piperidine ring[3].

Step-by-Step Protocol
  • Cooperative Cycloaddition: Combine VEC and β -nitroolefin with Pd₂(dba)₃·CHCl₃ (2.5 mol%), chiral phosphoramidite ligand (10 mol%), and chiral squaramide (20 mol%) in ether at 20 °C[3]. Rationale: The dual-catalyst system orchestrates the approach trajectory of the electrophile and nucleophile[4].

  • Nitro Reduction & Allylation: Reduce the nitro group to an amine using Zn/HCl, followed by N-tosylation and N-allylation with allyl bromide to set up the diene system[3].

  • Ring-Closing Metathesis (RCM): Treat the diene with Grubbs' 1st-generation catalyst (5 mol%) in dichloromethane at room temperature to close the tetrahydropyridine ring[3].

  • Final Hydrogenation: Reduce the remaining alkene using Pd/C and H₂ to yield the target octahydrofuro[3,4-b]pyridine[3].

Spectroscopic Validation Strategy
  • 1H NMR Diastereomeric Ratio (dr): The crude reaction mixture is analyzed via 1H NMR to determine the dr by integrating the distinct resonance signals of the diastereomeric bridgehead protons[3].

  • X-Ray Crystallography: Because NOESY correlations can sometimes be ambiguous in highly substituted or flexible rings, derivatization (e.g., 4-bromobenzoylation of the amine) is employed to increase molecular rigidity and facilitate the growth of single crystals[3]. Anomalous dispersion in X-ray diffraction unambiguously assigns the absolute (4aS,7aR) configuration[5].

Comparative Analysis: Experimental Performance

The following table summarizes the quantitative data and validation metrics for both pathways, allowing researchers to select the optimal route based on their specific scale and analytical capabilities.

ParameterPathway A (Zamamiphidin A Route)Pathway B (Pd/Squaramide + RCM)
Primary Stereocontrol Chiral Auxiliary (Sulfinyl Imidate)Cooperative Catalysis (Pd + Squaramide)
Overall Yield (Scaffold) ~35-40% (over 4 steps)~50-55% (over 5 steps)
Diastereomeric Ratio (dr) >15:112:1 to >20:1
Enantiomeric Excess (ee) >95% (Post-auxiliary cleavage)93% - 98%
Primary Validation Method 2D NOESY NMRX-Ray Crystallography & Chiral HPLC
Scalability High (Gram-scale demonstrated)Moderate (Requires expensive dual catalysts)

Mandatory Visualization: Spectroscopic Validation Workflow

The following diagram maps the logical decision tree for spectroscopically validating the stereochemistry of the synthesized octahydrofuro[3,4-b]pyridine scaffold.

G Start Synthesized Bicyclic Mixture NMR1D 1H & 13C NMR (Purity & Basic Connectivity) Start->NMR1D NMR2D 2D COSY / HSQC (Assign Bridgehead Protons) NMR1D->NMR2D NOESY 2D NOESY (Spatial H4a-H7a Correlation) NMR2D->NOESY Flexible Rings XRAY X-Ray Crystallography (Absolute Configuration) NMR2D->XRAY Rigid Crystals Valid Validated Rel-(4aS,7aR) Octahydrofuro[3,4-b]pyridine NOESY->Valid XRAY->Valid

Fig 1: Spectroscopic validation workflow for octahydrofuro[3,4-b]pyridine stereochemistry.

References

  • Wang, H., Tian, D., Meng, Z., Chen, Z., Xue, F., Liu, X., Song, H., & Qin, Y. (2020). Synthetic progress toward the marine natural product zamamiphidin A. RSC Advances, 10(20), 11903-11906.[Link]

  • Liu, K., Khan, I., Cheng, J., Hsueh, Y. J., & Zhang, Y. J. (2018). Asymmetric Decarboxylative Cycloaddition of Vinylethylene Carbonates with β-Nitroolefins by Cooperative Catalysis of Palladium Complex and Squaramide. ACS Catalysis, 8(12), 11600-11604.[Link]

Sources

Safety & Regulatory Compliance

Safety

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine proper disposal procedures

Operational Safety and Disposal Guide for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine As a Senior Application Scientist, I have designed this protocol to transcend basic safety data sheets. In drug development and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

As a Senior Application Scientist, I have designed this protocol to transcend basic safety data sheets. In drug development and synthetic chemistry, managing complex bicyclic aliphatic amines requires more than passive compliance; it requires an active understanding of chemical causality. The synthesis and manipulation of the octahydrofuro[3,4-b]pyridine framework often generate complex, highly basic waste streams that demand precise handling and segregation[1].

This guide provides researchers with field-proven, self-validating methodologies for the safe handling, spill containment, and EPA RCRA-compliant disposal of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine[2].

Physicochemical Profiling & Hazard Causality

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a saturated, fused bicyclic amine. The lone pair of electrons on the piperidine nitrogen is highly accessible, making this compound a strong organic base. Understanding its physical properties is the first step in engineering a safe operational environment.

Table 1: Physicochemical Properties and Handling Causality

PropertyValue / ClassificationCausality & Operational Impact
Chemical Class Bicyclic Aliphatic AmineHigh basicity (estimated pKa ~9.5–10.5). Readily deprotonates water, causing severe tissue necrosis upon contact.
Lipophilicity HighRapidly absorbs through the skin's lipid bilayer. Standard latex gloves offer zero protection; nitrile degrades over time.
Reactivity Exothermic with AcidsReacts violently with strong acids (e.g., HCl, H2SO4) and oxidizers. Must be strictly segregated in waste streams.
Environmental Aquatic ToxinAliphatic amines disrupt aquatic ecosystems[3]. Zero-tolerance for drain disposal; mandates high-temperature incineration.

Operational Safety & PPE Logic

Safety protocols must be self-validating. You cannot assume PPE is functioning; you must design workflows that minimize reliance on it while maximizing its efficacy[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: Bicyclic amines possess sufficient vapor pressure at room temperature to cause respiratory tract burns.

  • Glove Selection: Double-glove using a 4-mil nitrile inner glove and an 8-mil butyl rubber outer glove. Causality: Butyl rubber provides superior resistance to basic organic amines, while the inner nitrile acts as a secondary barrier.

  • Validation Step: Inspect gloves for micro-tears before and after handling. If a solvent mixture is used, replace outer gloves every 30 minutes to prevent breakthrough.

Emergency Spill Containment Protocol

In the event of a spill, immediate neutralization is required to prevent vapor accumulation and surface corrosion.

Step-by-Step Spill Remediation:

  • Isolate & Evacuate: Immediately isolate the area. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Never use sawdust or organic absorbents, as the heat of neutralization or oxidation can ignite them.

  • Controlled Neutralization: Slowly spray the spill area with a weak acid solution (e.g., 1M Citric Acid or 5% Acetic Acid). Causality: Using a weak acid prevents the violent, localized exothermic reactions and corrosive vapor generation that occur when strong mineral acids are applied to concentrated organic bases.

  • Validation: Use pH test strips on the absorbed slurry. Do not proceed to collection until the pH reads consistently between 6 and 8.

  • Collection: Sweep the neutralized slurry into a high-density polyethylene (HDPE) container using non-sparking tools.

Waste Segregation & RCRA Disposal Procedures

All chemical waste disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA)[2]. Aliphatic amine compounds are optimally disposed of via high-temperature incineration[3].

Step-by-Step Disposal Methodology:

  • Stream Identification: Determine if the waste is aqueous (buffer solutions, extractions) or organic (reaction solvents like DCM, EtOAc).

  • Aqueous Pre-treatment: If the waste is aqueous, carefully adjust the pH to 7-8 using 1M Citric Acid. Validation: Cap the container only after confirming the pH is neutral and the solution has returned to room temperature (preventing pressure buildup from exothermic neutralization). Label as RCRA D002 (Corrosive) if unneutralized.

  • Organic Segregation: For organic waste, do not attempt neutralization. Collect in a dedicated, clearly labeled HDPE carboy. Causality: Mixing basic amine waste with acidic organic waste (e.g., TFA/DCM mixtures) will cause a sealed container to rupture.

  • Labeling & Storage: Label the organic stream as RCRA F003/F005 (Flammable/Toxic Solvent Waste) . Store in a ventilated, flammable storage cabinet away from all halogenated waste and oxidizers.

  • Final Disposal: Transfer to a licensed hazardous waste management facility for thermal destruction (incineration)[3].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine waste streams.

DisposalWorkflow Start Waste Generation: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine Decision Waste Stream Type? Start->Decision Aqueous Aqueous Solutions (Basic, pH > 9) Decision->Aqueous Water-based Organic Organic Solvents (e.g., DCM, EtOAc) Decision->Organic Solvent-based Neutralize Neutralize with 1M Citric Acid Validate pH 6-8 Aqueous->Neutralize Causality: Prevent alkaline corrosion Segregate Segregate from Acids & Strong Oxidizers Organic->Segregate Causality: Prevent exothermic reactions LabelAq Label: RCRA D002 (Corrosive) Non-Halogenated Aqueous Neutralize->LabelAq LabelOrg Label: RCRA F003/F005 Flammable Organic Waste Segregate->LabelOrg Incineration High-Temperature Incineration (Licensed Facility) LabelAq->Incineration Final Disposal LabelOrg->Incineration Final Disposal

Disposal workflow and RCRA segregation logic for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine.

References

  • Asymmetric Decarboxylative Cycloaddition of Vinylethylene Carbonates with β-Nitroolefins by Cooperative Catalysis of Palladium Complex and Squaramide. ACS Publications. Available at:[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS. Available at:[Link]

  • Purification of Laboratory Chemicals, Sixth Edition. Sciencemadness.org. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

In the landscape of drug discovery and development, researchers often work with novel chemical entities where comprehensive toxicological and safety data are not yet available. Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, researchers often work with novel chemical entities where comprehensive toxicological and safety data are not yet available. Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, identified by CAS numbers such as 1807939-96-3 and 2102853-56-3 for related stereoisomers, is one such compound.[1][2][3] The absence of a detailed public safety profile requires us to operate under the precautionary principle: we must treat this compound as potentially hazardous until proven otherwise.[4][5]

This guide provides a procedural framework for the safe handling of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, grounding our recommendations in established safety protocols for unknown substances and the chemical class to which it belongs—heterocyclic amines.[4][6] Our core mission is to empower you with the knowledge to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate and secure.

Part 1: Foundational Safety and Risk Assessment

Before any laboratory work begins, a thorough risk assessment is mandatory. This is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[7][8][9] For a novel compound like Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, your risk assessment must assume the compound is hazardous.

Structural Class Hazards: Heterocyclic Amines

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine is a saturated heterocyclic amine. While the specific toxicity of this molecule is unknown, the broader class of heterocyclic amines (HCAs) includes compounds that are known carcinogens and mutagens, capable of causing changes in DNA.[10][11] Some primary aromatic amines, a related class, are readily absorbed through the skin and respiratory system and can pose significant health risks.[12] Therefore, we must assume this compound could possess similar properties, including:

  • Dermal Toxicity: Potential for absorption through the skin.

  • Respiratory Toxicity: Risk from inhaling aerosols or fine powders.

  • Ocular Irritation: Potential for serious eye damage upon contact.

  • Unknown Long-Term Effects: Potential for carcinogenic or mutagenic activity.

Given these potential risks, all handling of this compound must occur within a designated area and with appropriate engineering controls and personal protective equipment (PPE).

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. A multi-layered approach is necessary to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[4][7] This is the primary engineering control designed to minimize inhalation exposure to volatile compounds, aerosols, or fine powders.[6]

Mandatory PPE Ensemble

The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Causality
Body Protection A flame-retardant and chemical-resistant laboratory coat.[13][14]Protects skin and personal clothing from splashes and spills. The chemical-resistant fabric provides a barrier against potential dermal absorption. Ensure the coat is fully buttoned.
Hand Protection Double-gloving with disposable nitrile gloves.[15]Since no specific glove breakthrough data exists for this compound, double-gloving provides an additional layer of safety. Nitrile offers good protection against a range of chemicals for incidental contact.[16] Gloves must be changed immediately upon any sign of contamination.[15]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles.[4][15] When a splash hazard is significant (e.g., pouring large volumes), a full-face shield must be worn over the safety goggles.[15][16]Goggles provide a seal around the eyes to protect against splashes and vapors.[15] A face shield adds protection for the entire face and neck from larger splashes or energetic reactions.[16]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[14][16]Protects feet from spills and falling objects. The material should be resistant to chemical penetration.
Respiratory Protection Generally not required if all work is conducted in a certified fume hood. A formal respiratory protection program may be required if engineering controls are insufficient.[6][16]The fume hood is the primary control for inhalation hazards. If procedures with a high potential for aerosolization cannot be contained, consult your institution's Environmental Health and Safety (EHS) department for a respirator assessment.[4]

The logical workflow for PPE selection and handling procedures is visualized in the diagram below.

G cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Engineering Controls cluster_handling Handling & Disposal A Identify Compound: Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine B Consult SDS/Safety Data (Assume Hazardous if Unavailable) A->B C Perform Individual Risk Assessment (OSHA Req.) B->C D Work ONLY in Chemical Fume Hood C->D Proceed to Lab Work E Don Minimum PPE: - Lab Coat - Double Nitrile Gloves - Splash Goggles D->E F Assess Splash Hazard E->F G Add Face Shield over Goggles? F->G H Handle Compound (Weigh, Transfer, React) G->H Begin Experiment I Segregate Amine Waste in Labeled Container H->I J Decontaminate Work Area I->J K Doff & Dispose of Gloves J->K L Wash Hands Thoroughly K->L

Caption: Workflow for PPE Selection and Safe Handling.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your fume hood is operational and the workspace is clear. Assemble all necessary equipment and label all secondary containers with the full chemical name.[9][17]

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling: Conduct all operations involving the compound within the fume hood. Use the smallest quantities necessary for your experiment to minimize waste and potential exposure.[5]

  • Spill Response: Treat any spill as a major event.[4] Have a spill kit compatible with amines readily accessible. In the event of a spill, notify others in the area, evacuate if necessary, and follow your institution's EHS spill response procedures.

  • Decontamination: Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the outer surface. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.

Waste Disposal Plan

Improper disposal of amine waste can cause significant environmental harm.[18] Therefore, a strict disposal protocol is essential.

  • Segregation: All waste contaminated with Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine (e.g., excess material, contaminated gloves, pipette tips, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[18][17] Do not mix amine waste with other waste streams to prevent hazardous reactions.[18]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like acids and oxidizing agents, until it can be collected by your institution's EHS department.[18]

  • Professional Disposal: Never pour amine waste down the drain.[18][17] Disposal must be handled by a licensed hazardous waste disposal company coordinated through your EHS office.[18]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to handling novel compounds is the hallmark of a trustworthy and expert scientific practice.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). Compliance Support. [Link]

  • Preventing and Handling of Unknown Chemicals In Research Laboratories. Columbia University Environmental Health & Safety. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 14). Compliance Support. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. University of Tennessee Health Science Center Office of Clinical and Research Safety. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Center for Biotechnology Information (NCBI). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Dealing with Unknown Compounds. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. (2016). Trimeric Corporation. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). Journal of Environmental Informatics Letters. [Link]

  • The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Brenntag. [Link]

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina Environmental Health & Safety. [Link]

  • (4aR,7aS)-octahydrofuro[3,4-b]pyridine. Applichem. [Link]

  • Heterocyclic Amines. Alberta Health Services. [Link]

  • (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine. PubChem. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Heterocyclic amines toxicity. Botanical-online. [Link]

  • 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PubChem. [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025). ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.